N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-4-7(8-6(3)11)5(2)10-9-4/h1-3H3,(H,8,11)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCJEJQTTQLILC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357568 | |
| Record name | N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300731-86-6 | |
| Record name | N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry. The document outlines its chemical structure, physicochemical properties, a proposed synthetic route from commercially available precursors, and a comprehensive analysis of its expected spectroscopic characteristics. Furthermore, it explores the potential biological significance and applications of this molecule within the broader context of pyrazole derivatives in drug discovery.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[2][3] The versatility of the pyrazole ring, with its multiple sites for substitution, allows for the fine-tuning of steric and electronic properties, making it a privileged scaffold in the design of novel therapeutic agents. This guide focuses on a specific derivative, N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide, providing a comprehensive resource for researchers interested in its synthesis and potential utility.
Chemical Structure and Properties
The core of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide consists of a 3,5-dimethyl-1H-pyrazole ring with an acetamido group at the 4-position. The presence of the amide group and the pyrazole ring itself imparts specific chemical characteristics that are crucial for its potential biological interactions.
Diagram 1: Chemical Structure of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
A 2D representation of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide.
Table 1: Physicochemical Properties of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide and its Precursor
| Property | 4-Amino-3,5-dimethyl-1H-pyrazole (Precursor) | N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide (Predicted) |
| Molecular Formula | C₅H₉N₃ | C₇H₁₁N₃O |
| Molecular Weight | 111.15 g/mol [4] | 153.18 g/mol |
| Melting Point | 209 °C[5] | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Soluble in polar organic solvents. | Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. |
| pKa | Not available | Not available |
Synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
The most direct and logical synthetic route to N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is through the acetylation of 4-amino-3,5-dimethyl-1H-pyrazole. This precursor can be synthesized in high yield via the reduction of an azo compound, which is formed from the coupling of a diazotized amine with acetylacetone, followed by cyclization with hydrazine.[5]
Diagram 2: Proposed Synthesis Workflow
A flowchart illustrating the synthesis of the target compound from a starting aromatic amine.
Experimental Protocol: Synthesis of 4-Amino-3,5-dimethyl-1H-pyrazole (Precursor)
This protocol is adapted from a published method for the synthesis of 4-aminopyrazole derivatives.[5]
-
Synthesis of the Azo Intermediate: An appropriate aromatic amine is diazotized using sodium nitrite and hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt is then coupled with acetylacetone in the presence of sodium acetate to form the corresponding hydrazone (an azo compound). The precipitate is collected by filtration and recrystallized from ethanol.
-
Cyclization and Reduction: The synthesized azo compound is refluxed with hydrazine hydrate in glacial acetic acid for approximately 5 hours. This step facilitates both the cyclization to form the pyrazole ring and the reduction of the azo group to an amine.
-
Work-up and Purification: The reaction mixture is cooled, and the product is filtered and recrystallized from ethanol to yield pure 4-amino-3,5-dimethyl-1H-pyrazole.
Proposed Experimental Protocol: Acetylation to N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
This proposed protocol is based on standard acetylation procedures for aromatic amines.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-amino-3,5-dimethyl-1H-pyrazole (1 equivalent) in a suitable solvent such as glacial acetic acid or pyridine.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 equivalents) or acetyl chloride (1.1 equivalents) to the solution. If using acetyl chloride, the reaction should be performed in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is poured into cold water to precipitate the product. The solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide.
Spectroscopic and Analytical Characterization
Table 2: Spectroscopic Data for 4-Amino-3,5-dimethyl-1H-pyrazole (Precursor) and Predicted Data for N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
| Spectroscopic Technique | 4-Amino-3,5-dimethyl-1H-pyrazole (Experimental Data[5]) | N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide (Predicted) |
| ¹H NMR (DMSO-d₆, δ ppm) | 11.40 (s, 1H, pyrazole NH), 3.30 (s, 2H, NH₂), 2.10 (s, 6H, pyrazole 3,5-dimethyl) | ~11.5-12.0 (br s, 1H, pyrazole NH), ~9.0-9.5 (s, 1H, amide NH), ~2.1 (s, 6H, pyrazole 3,5-dimethyl), ~2.0 (s, 3H, acetyl CH₃) |
| ¹³C NMR (Predicted, δ ppm) | Not available | ~168 (C=O), ~145 (C3/C5), ~105 (C4), ~12 (pyrazole CH₃), ~23 (acetyl CH₃) |
| IR (KBr, cm⁻¹) | 3347, 3163 (N-H), 2882 (C-H) | ~3300-3100 (N-H stretching), ~1660 (C=O stretching, Amide I), ~1550 (N-H bending, Amide II), ~2900 (C-H stretching) |
| Mass Spectrometry (EI) | M⁺ at m/z 111 | Expected molecular ion (M⁺) peak at m/z 153. A prominent fragment would likely be the loss of the acetyl group (M-42). |
The predicted ¹H NMR spectrum of the final product would show the disappearance of the broad NH₂ signal of the precursor and the appearance of a new singlet for the amide NH proton, as well as a singlet for the acetyl methyl group. In the ¹³C NMR spectrum, the key new signal would be the carbonyl carbon of the amide group. The IR spectrum would be characterized by the appearance of a strong carbonyl absorption (Amide I band) and a distinct N-H bending vibration (Amide II band).
Potential Applications in Drug Discovery and Research
While specific biological activities for N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide have not been reported in the reviewed literature, the pyrazole scaffold is a well-established pharmacophore.[2]
Diagram 3: Potential Biological Targets of Pyrazole Derivatives
This diagram illustrates the diverse therapeutic areas where pyrazole-containing compounds have shown promise.
Derivatives of pyrazole have been investigated as:
-
Anti-inflammatory agents: Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core.
-
Anticancer agents: Pyrazole derivatives have been shown to inhibit various kinases involved in cancer cell proliferation and survival.[6]
-
Antimicrobial agents: The pyrazole scaffold is present in numerous compounds with antibacterial and antifungal activities.[7]
-
Central Nervous System (CNS) active agents: (1H-pyrazol-4-yl)acetamide derivatives have been explored as antagonists of the P2X(7) receptor, which is implicated in neuroinflammation and chronic pain.[8]
The synthesis and characterization of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide would provide a valuable building block for the development of new libraries of pyrazole-based compounds for screening against a variety of biological targets.
Safety and Handling
No specific safety data for N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is available. However, based on the safety profiles of its precursors and related compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a synthetically accessible derivative of the medicinally important pyrazole scaffold. This guide has provided a comprehensive overview of its structure, a proposed synthetic pathway with detailed experimental considerations, and predicted analytical and spectroscopic data. While direct experimental evidence for its properties and biological activity is currently limited in the scientific literature, its structural similarity to other biologically active pyrazoles suggests its potential as a valuable intermediate for the synthesis of new chemical entities for drug discovery and development. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential.
References
- Rollas, S., & Güniz, G. (2006). A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. Journal of the Faculty of Pharmacy of Istanbul University, 38(1), 71-78.
-
(1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
- Ghozlan, S. A. S., et al. (2019). Synthesis of novel N-(pyrazol-5-yl)
- Jian, L. (2011). Synthesis and Characterization of N-(2,3-Dihydro-1,5-dimethyl-3-oxo- 2-phenyl-1H-pyrazol-4-yl)acetamide Hemi Acetic Acid Solvate. Asian Journal of Chemistry, 23(9), 4101-4103.
- Thakare, N. R., & Deshmukh, R. D. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 3329-3332.
- Patel, H. D., et al. (2016). Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. Der Pharma Chemica, 8(19), 195-200.
-
PubChem. (n.d.). 4-Amino-3,5-dimethyl-1H-pyrazole. Retrieved February 24, 2026, from [Link]
- Current status of pyrazole and its biological activities. (2015). Journal of Advanced Pharmaceutical Technology & Research, 6(4), 159–171.
- Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega, 8(29), 26497–26511.
- Nagashyam, V., & Madhukar, J. (2014). Synthesis of Novel Substituted-3, 5-dimethyl-1H-pyrazolyl phthalazine-1, 4-diones. International Journal of ChemTech Research, 6(1), 217-222.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(19), 6568.
- Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822.
Sources
- 1. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. 3,5-Dimethylpyrazole(67-51-6) 13C NMR spectrum [chemicalbook.com]
- 5. scispace.com [scispace.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
Biological Activity Profile: N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide Derivatives
This guide provides an in-depth technical analysis of the biological activity, synthesis, and therapeutic potential of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide and its structural derivatives.[1] It is designed for medicinal chemists and drug development professionals.
Executive Summary
The N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide scaffold represents a privileged structure in medicinal chemistry. Unlike its N1-substituted counterparts, the C4-substituted acetamide core allows the pyrazole ring to function as a bioisostere for aromatic rings in kinase inhibitors and viral entry blockers. This guide analyzes its primary biological activities—specifically Anticancer (BRAF inhibition) , Antiviral (Filovirus entry) , and Antimicrobial properties—and provides validated synthetic protocols for scaffold generation.[1]
Chemical Architecture & Synthesis
The core structure consists of a 3,5-dimethylpyrazole ring substituted at the 4-position with an acetamide group.[1][2] This specific regiochemistry is critical; it positions the amide hydrogen and carbonyl oxygen to participate in directional hydrogen bonding within enzyme active sites (e.g., the ATP-binding pocket of kinases).
Validated Synthetic Pathway
The synthesis follows a robust 4-step protocol starting from commercially available acetylacetone.[1] This route is preferred for its scalability and high regioselectivity.
Step-by-Step Protocol:
-
Cyclocondensation: Reaction of acetylacetone with hydrazine hydrate yields 3,5-dimethyl-1H-pyrazole.[2]
-
Nitration: Electrophilic aromatic substitution at the C4 position using nitric acid/sulfuric acid introduces the nitro group.
-
Reduction: Catalytic hydrogenation (Pd/C) or chemical reduction (Sn/HCl) converts the nitro group to a primary amine.[1]
-
Acylation: Selective N-acylation of the exocyclic amine using acetic anhydride or acetyl chloride yields the target acetamide.[1]
Synthetic Workflow Diagram
Caption: Step-wise synthesis of the N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide core.
Anticancer Activity: BRAF V600E Inhibition
One of the most significant applications of this scaffold is in the design of BRAF V600E inhibitors for melanoma treatment.[1] The pyrazole-acetamide moiety mimics the binding mode of established inhibitors like Vemurafenib but offers distinct solubility profiles.
Mechanism of Action
The acetamide linker acts as a "hinge binder," forming hydrogen bonds with the kinase hinge region (specifically Cys532 and Gln530 residues in BRAF).[1] The 3,5-dimethyl groups provide hydrophobic contacts within the ATP-binding pocket, stabilizing the inhibitor-enzyme complex.
Key Findings:
-
Target: BRAF V600E kinase (mutant form driving ~50% of melanomas).[1]
-
Potency: Optimized derivatives demonstrate IC50 values in the low micromolar to nanomolar range (0.10 µM reported for lead compounds).[1]
-
Cellular Effect: Induces G1 phase cell cycle arrest and apoptosis in A375 melanoma cell lines.
Signaling Pathway Inhibition
Caption: Inhibition of the MAPK/ERK signaling pathway by pyrazole-acetamide derivatives.[1]
Antiviral Potential: Filovirus Entry Inhibition
Emerging research indicates that N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide derivatives possess antiviral activity against Filoviruses (Ebola and Marburg).
-
Target: Viral PPXYL-domain interactions or Glycoprotein (GP) mediated entry.[1]
-
Mechanism: Small molecule screening identifies this scaffold as a potential inhibitor of the viral budding process or cellular entry, likely by interfering with host-pathogen protein-protein interactions.[1]
-
Relevance: This offers a broad-spectrum potential distinct from nucleoside analogs, targeting the structural biology of the virus rather than replication directly.[1]
Antimicrobial & Antifungal Properties
The 3,5-dimethylpyrazole core is a well-documented pharmacophore for antimicrobial agents.[1][3] When linked via an acetamide bond, lipophilicity is modulated, enhancing membrane permeability.
Activity Data Summary
The following table summarizes the biological activity of various derivatives against standard pathogen strains.
| Compound Class | Target Organism | Activity Metric | Notes |
| 4-Acetamido Derivative | Staphylococcus aureus | MIC: 12.5 - 25 µg/mL | Comparable to standard antibiotics in some assays. |
| 4-Acetamido Derivative | Candida albicans | MIC: ~25 µg/mL | Moderate antifungal activity; efficacy depends on N1-substitution. |
| N1-Acetamide Isomer | E. coli | MIC: >50 µg/mL | Generally less active against Gram-negative bacteria than Gram-positive. |
| Diazene-linked Analog | Bacillus subtilis | Zone of Inhibition: 19mm | High potency observed when coupled with diazo groups. |
Experimental Protocols
Protocol: Synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
Reagents: 3,5-dimethyl-4-aminopyrazole (1.0 eq), Acetic Anhydride (1.2 eq), Sodium Acetate (1.0 eq), Glacial Acetic Acid (Solvent).
-
Preparation: Dissolve 3,5-dimethyl-4-aminopyrazole (1.11 g, 10 mmol) in 20 mL of glacial acetic acid in a round-bottom flask.
-
Addition: Add anhydrous sodium acetate (0.82 g, 10 mmol) followed by dropwise addition of acetic anhydride (1.22 g, 12 mmol).
-
Reaction: Reflux the mixture at 100°C for 4 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:1).
-
Isolation: Pour the reaction mixture into 100 mL of ice-cold water. Stir vigorously until a precipitate forms.
-
Purification: Filter the solid, wash with cold water (3x 20 mL), and recrystallize from ethanol to obtain white crystals.
-
Validation:
-
Melting Point: Expect 208–210°C.
-
1H NMR (DMSO-d6): δ 2.0 (s, 3H, COCH3), 2.2 (s, 6H, 2xCH3), 9.2 (s, 1H, NH-CO), 12.0 (br s, 1H, NH-pyrazole).
-
Protocol: In Vitro Antiproliferative Assay (MTT)
Objective: Determine IC50 against A375 melanoma cells.
-
Seeding: Seed A375 cells (5 x 10^3 cells/well) in 96-well plates and incubate for 24h at 37°C/5% CO2.
-
Treatment: Add test compounds dissolved in DMSO at serial dilutions (0.1 µM to 100 µM). Ensure final DMSO concentration < 0.5%.
-
Incubation: Incubate for 48 or 72 hours.
-
Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Remove supernatant and add 150 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.
References
-
Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports. Link
-
Discovery, Synthesis and Biological Evaluation of a Novel Group of Selective Inhibitors of Filoviral Entry. Journal of Medicinal Chemistry. Link
-
Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Molecules. Link
-
N-(1-acetyl-3,5-dimethyl-1h-pyrazol-4-yl)acetamide Structure & Data. PubChem. Link
Sources
Distinguishing Isomers: A Technical Guide to 4-acetamido-3,5-dimethylpyrazole and its 1-acetamidomethyl Counterpart
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing a comprehensive analysis of the key differences between two structurally related pyrazole isomers: 4-acetamido-3,5-dimethylpyrazole and 1-acetamidomethyl-3,5-dimethylpyrazole. Understanding the distinct characteristics of these isomers is paramount for their application in medicinal chemistry and materials science.[1][2][3]
Introduction: The Significance of Isomerism in Pyrazole Chemistry
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2][4][5][6][7] Its derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][5][6][7][8] The specific arrangement of substituents on the pyrazole ring, known as isomerism, can profoundly influence a molecule's physicochemical properties, biological activity, and safety profile. This guide focuses on two such isomers, highlighting the critical importance of precise structural characterization.
Structural Elucidation: A Tale of Two Isomers
The fundamental difference between 4-acetamido-3,5-dimethylpyrazole and its 1-acetamidomethyl isomer lies in the point of attachment of the acetamido group to the 3,5-dimethylpyrazole core.
-
4-acetamido-3,5-dimethylpyrazole: In this isomer, the acetamido group (-NHCOCH₃) is directly bonded to the C4 position of the pyrazole ring.
-
1-acetamidomethyl-3,5-dimethylpyrazole: Here, the acetamido group is linked to the N1 position of the pyrazole ring via a methylene (-CH₂-) bridge.
This seemingly subtle variation in connectivity leads to significant differences in their chemical and physical properties.
Synthesis of 1-acetamidomethyl-3,5-dimethylpyrazole
The synthesis of N-substituted pyrazoles typically involves the reaction of a pyrazole with an appropriate electrophile.
Experimental Protocol:
-
N-Alkylation of 3,5-dimethylpyrazole: 3,5-dimethylpyrazole is reacted with an N-(halomethyl)acetamide (e.g., N-(chloromethyl)acetamide) in the presence of a base. The base deprotonates the pyrazole ring, and the resulting pyrazolate anion acts as a nucleophile, attacking the electrophilic carbon of the N-(halomethyl)acetamide. This results in the formation of 1-acetamidomethyl-3,5-dimethylpyrazole.
Analytical Differentiation: Spectroscopic and Chromatographic Techniques
Distinguishing between these two isomers is crucial for quality control and regulatory purposes. A combination of analytical techniques is employed for unambiguous identification. [9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. [11]Key differences in the ¹H and ¹³C NMR spectra allow for clear differentiation.
| Isomer | ¹H NMR Key Signals (δ, ppm) | ¹³C NMR Key Signals (δ, ppm) |
| 4-acetamido-3,5-dimethylpyrazole | Singlet for the two equivalent methyl groups on the pyrazole ring. Singlet for the acetyl methyl group. Singlet for the NH proton. | Signals for C3 and C5 of the pyrazole ring will be equivalent. Signal for C4 will be shifted downfield due to the acetamido substituent. |
| 1-acetamidomethyl-3,5-dimethylpyrazole | Two distinct singlets for the non-equivalent methyl groups on the pyrazole ring. Singlet for the methylene bridge protons. Singlet for the acetyl methyl group. Singlet for the NH proton. | Signals for C3 and C5 will be distinct. Signal for the methylene bridge carbon. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. While both isomers will have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) will differ due to the different bond connectivities. [12][13][14] Expected Fragmentation Differences:
-
4-acetamido-3,5-dimethylpyrazole: Likely to show a prominent fragment corresponding to the loss of the acetamido group.
-
1-acetamidomethyl-3,5-dimethylpyrazole: May exhibit fragmentation patterns involving cleavage of the N-CH₂ bond or rearrangement pathways.
Chromatographic Separation
Due to their different polarities and structural arrangements, these isomers can be separated using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). [15][16][17]The choice of stationary and mobile phases is critical for achieving baseline separation. [15]For instance, in reverse-phase HPLC, the more polar isomer is expected to elute earlier.
Typical HPLC Separation Protocol:
-
Column: A C18 reverse-phase column is often suitable. [15]2. Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape. [15][16]3. Detection: UV detection at a wavelength where both isomers exhibit strong absorbance.
Applications and Biological Relevance
Substituted pyrazoles are of significant interest in drug discovery. [1][2][4][5]The specific substitution pattern dictates the biological activity. While the direct biological activities of these two specific isomers may not be extensively documented in publicly available literature, the broader class of acetamido-substituted pyrazoles has been explored for various therapeutic applications. [18][19]For instance, pyrazole derivatives have been investigated as inhibitors of various enzymes and as antimicrobial and anti-inflammatory agents. [6][7][8]The distinct structural features of each isomer will lead to different interactions with biological targets, underscoring the necessity of their unambiguous synthesis and characterization in any drug development program.
Conclusion
The differentiation between 4-acetamido-3,5-dimethylpyrazole and its 1-acetamidomethyl isomer is a critical aspect of their chemical and pharmaceutical development. This guide has outlined the key structural, synthetic, and analytical differences between these two compounds. By employing a combination of modern synthetic and analytical techniques, researchers can ensure the correct isomeric form is utilized, a fundamental requirement for reproducible and reliable scientific outcomes.
References
- BenchChem Technical Support Team. (2025).
- UAB Divulga. (2011). Preparation, separation and characterisation of two pyrazolic regioisomers of high purity.
- Life Chemicals. (2019, September 17). Original Functionalized Pyrazoles For Drug Discovery | Building Blocks.
- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4778.
- Shafi, S., Alam, M. M., Mulakayala, N., & Karedla, J. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(26), 2135–2160.
- Sharma, K. N., Kumar, P., & Kumar, P. (2016). Recent applications of pyrazole and its substituted analogs. International Journal of Applied Research, 2(9), 461-469.
- BenchChem Technical Support Team. (2025). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
- Guerrero, N. S., & Insuasty, B. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry.
- SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column.
- Sblendorio, C., Iacobazzi, R. M., Niso, M., & Loiodice, F. (2022).
- Gökçe, M., & Utku, S. (2006). A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. Journal of the Faculty of Pharmacy of Istanbul University, 38(1), 69-76.
- Elguero, J., Claramunt, R. M., & Rousseau, A. (1988). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Canadian Journal of Chemistry, 66(5), 1141-1147.
- Desmarchelier, A., Flammang, R., & Van Haverbeke, Y. (2006). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society, 17(2), 336-344.
- El-Edfawy, S., & Al-Swaidan, I. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(12), 833-836.
- Zhdankin, V. V., & Persichini, P. J. (2012). Gas Chromatograph of Pyrazole Isomer Mixture.
- Zhang, J., Li, H., & Zhang, J. (2014). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 123, 379-385.
- Al-Ghorbani, M., & Al-Majidi, S. M. (2025, September 16). Exploration of Novel Pyrazole Derivatives: Design, Synthesis, and Integrated Biological Profiling (In Vitro and In Silico) of Their Antioxidant, Antibacterial, and Antimitotic Properties. PubMed.
- Kumar, V., & Kumar, R. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 6(1), 2-13.
- Bouabdallah, I., M’barek, L. A., Zyad, A., & Ramli, Y. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Scientia Pharmaceutica, 85(4), 40.
- Deshmukh, R. D., & Jayle, A. S. (2013). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 126-130.
- Faure, R., Vincent, E. J., Rousseau, A., Claramunt, R. M., & Elguero, J. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1147.
- Arshad, N., Asim, M., & Saeed, A. (2020). 4-Acetamidobenzaldehyde Derivatives as Biological Active Candidates; Synthesis, Anti-oxidant, Anti-Alzheimer and DNA Binding Studies. Current Organic Synthesis, 17(6), 478-488.
- National Center for Biotechnology Information. (n.d.). Pyrazole, 4-amino-3,5-dimethyl-. PubChem.
- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2022).
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. allresearchjournal.com [allresearchjournal.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 10. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. researchgate.net [researchgate.net]
- 18. Exploration of Novel Pyrazole Derivatives: Design, Synthesis, and Integrated Biological Profiling (In Vitro and In Silico) of Their Antioxidant, Antibacterial, and Antimitotic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. eurekaselect.com [eurekaselect.com]
The Emerging Therapeutic Potential of 3,5-Dimethylpyrazole-4-acetamide: A Technical Guide for Drug Discovery
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This technical guide delves into the therapeutic potential of a specific, yet underexplored derivative: 3,5-dimethylpyrazole-4-acetamide. While direct extensive research on this molecule is nascent, a compelling case for its drug discovery potential can be constructed through a rigorous analysis of its structural analogues. This document synthesizes existing data on closely related pyrazole-acetamide and 3,5-dimethylpyrazole derivatives to project the synthesis, potential mechanisms of action, and a strategic preclinical development workflow for 3,5-dimethylpyrazole-4-acetamide. We will explore its inferred potential as a modulator of key therapeutic targets, including the P2X7 receptor for inflammatory pain, phosphodiesterase 4 (PDE4) for inflammatory diseases, and various kinases implicated in oncology. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in these critical therapeutic areas.
Introduction: The Pyrazole Core in Modern Drug Discovery
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug design, appearing in a multitude of approved pharmaceuticals.[1][2] Its versatility allows for diverse substitutions, enabling fine-tuning of physicochemical properties and target engagement. Notable drugs incorporating the pyrazole motif include the COX-2 inhibitor celecoxib and the anti-obesity agent rimonabant, highlighting the broad therapeutic applicability of this chemical class.[1] The 3,5-dimethylpyrazole core, in particular, has been a subject of interest due to its synthetic accessibility and its presence in compounds with diverse biological activities.[3]
The addition of an acetamide group at the 4-position of the 3,5-dimethylpyrazole ring introduces a functional group capable of participating in hydrogen bonding and other key interactions with biological targets. This guide will explore the therapeutic promise of 3,5-dimethylpyrazole-4-acetamide by examining the established pharmacology of its close structural relatives.
Synthesis and Physicochemical Characterization
Synthesis of the 3,5-Dimethylpyrazole Core
The 3,5-dimethylpyrazole scaffold is typically synthesized via the condensation of acetylacetone with hydrazine hydrate.[4][5]
Protocol for the Synthesis of 3,5-Dimethylpyrazole:
-
To a solution of hydrazine hydrate in ethanol, slowly add acetylacetone dropwise while maintaining the temperature at 0-5°C with an ice bath.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to yield pure 3,5-dimethylpyrazole.
Introduction of the Acetamide Moiety at the 4-Position
The introduction of a functional group at the 4-position of 3,5-dimethylpyrazole can be achieved through various methods, often involving an initial electrophilic substitution followed by functional group manipulation. A plausible route to 3,5-dimethylpyrazole-4-acetamide would involve the following conceptual steps:
-
Formylation or Acylation at the 4-Position: Vilsmeier-Haack formylation or Friedel-Crafts acylation of 3,5-dimethylpyrazole to introduce a carbonyl group at the 4-position.
-
Oximation and Reduction: Conversion of the 4-formyl or 4-acetyl group to an oxime, followed by reduction to the corresponding aminomethyl or aminoethyl group.
-
Acetylation: Acetylation of the resulting amine with acetic anhydride or acetyl chloride to yield the final product, 3,5-dimethylpyrazole-4-acetamide.
Alternatively, a route involving the synthesis of 4-amino-3,5-dimethylpyrazole followed by acetylation would be a viable strategy.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 3,5-dimethylpyrazole-4-acetamide, which are crucial for assessing its drug-likeness.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | ~153.18 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| LogP | ~0.5 | Indicates good balance between solubility and permeability. |
| Hydrogen Bond Donors | 2 | Potential for strong interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 | Potential for strong interactions with biological targets. |
| Polar Surface Area | ~58 Ų | Influences cell permeability and oral absorption. |
Inferred Therapeutic Potential and Mechanisms of Action
The therapeutic potential of 3,5-dimethylpyrazole-4-acetamide is inferred from the well-documented activities of its structural analogues. The following sections detail the most promising avenues for investigation.
P2X7 Receptor Antagonism for Inflammatory and Neuropathic Pain
A significant body of research has focused on (1H-pyrazol-4-yl)acetamide derivatives as potent and selective antagonists of the P2X7 receptor.[6][7] The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells and is a key mediator of inflammation and pain.[6] Antagonism of this receptor is a promising strategy for the treatment of chronic inflammatory and neuropathic pain conditions.
Structure-activity relationship (SAR) studies on this class of compounds have revealed the importance of the pyrazole core and the acetamide side chain for potent antagonism.[7][8] It is therefore highly plausible that 3,5-dimethylpyrazole-4-acetamide will exhibit affinity for the P2X7 receptor.
Proposed Mechanism of Action as a P2X7 Antagonist:
Caption: Inferred P2X7 receptor antagonism pathway for 3,5-dimethylpyrazole-4-acetamide.
Phosphodiesterase 4 (PDE4) Inhibition for Inflammatory Diseases
Derivatives of 3,5-dimethylpyrazole have been identified as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic AMP (cAMP).[3][9] Inhibition of PDE4 leads to an increase in cAMP, which in turn suppresses the activity of various inflammatory cells and mediators.[10] This makes PDE4 a validated target for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
The 3,5-dimethylpyrazole scaffold has been shown to be a key pharmacophore for PDE4 inhibition.[3] The acetamide moiety at the 4-position could potentially enhance binding to the active site of the enzyme.
Proposed Mechanism of Action as a PDE4 Inhibitor:
Caption: Inferred PDE4 inhibition pathway for 3,5-dimethylpyrazole-4-acetamide.
Anticancer Activity through Kinase Inhibition
The pyrazole-acetamide scaffold has been explored for its anticancer properties, with several derivatives showing potent activity against various cancer cell lines.[11][12] The mechanism of action for many of these compounds involves the inhibition of key protein kinases that are dysregulated in cancer, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[13] These kinases are critical for tumor growth, proliferation, and angiogenesis.
Given the structural similarities, 3,5-dimethylpyrazole-4-acetamide warrants investigation as a potential kinase inhibitor for oncology applications.
Preclinical Development Workflow: A Strategic Approach
The following section outlines a comprehensive, step-by-step workflow for the preclinical evaluation of 3,5-dimethylpyrazole-4-acetamide.
Caption: A strategic workflow for the preclinical development of 3,5-dimethylpyrazole-4-acetamide.
Detailed Experimental Protocols
4.1.1. In Vitro P2X7 Receptor Antagonist Assay (Calcium Flux)
-
Culture HEK293 cells stably expressing the human P2X7 receptor.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubate the cells with varying concentrations of 3,5-dimethylpyrazole-4-acetamide for 15-30 minutes.
-
Stimulate the cells with a known P2X7 agonist (e.g., BzATP).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Calculate the IC50 value by plotting the inhibition of the calcium response against the concentration of the test compound.
4.1.2. In Vitro PDE4B Inhibition Assay
-
Utilize a commercially available PDE4B enzyme assay kit.
-
Incubate recombinant human PDE4B with varying concentrations of 3,5-dimethylpyrazole-4-acetamide.
-
Initiate the enzymatic reaction by adding cAMP as a substrate.
-
Stop the reaction and measure the amount of AMP produced, typically using a colorimetric or fluorescent method.
-
Determine the IC50 value by analyzing the dose-response curve.
4.1.3. In Vitro Anticancer Cell Proliferation Assay (MTT Assay)
-
Seed cancer cells (e.g., a panel of breast, lung, and colon cancer cell lines) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 3,5-dimethylpyrazole-4-acetamide for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curves.
Representative Data from Analogous Compounds
The following table presents representative biological data from closely related pyrazole-acetamide and 3,5-dimethylpyrazole derivatives to provide a benchmark for the expected potency of 3,5-dimethylpyrazole-4-acetamide.
| Compound Class | Target | Representative IC50/GI50 | Reference |
| (1H-Pyrazol-4-yl)acetamides | P2X7 Receptor | 10-100 nM | [7] |
| 3,5-Dimethylpyrazole Derivatives | PDE4B | 1-5 µM | [3] |
| Pyrazole-acetamide Derivatives | Various Cancer Cell Lines | 0.1-10 µM | [11] |
Conclusion and Future Directions
While direct experimental data on 3,5-dimethylpyrazole-4-acetamide is limited, a comprehensive analysis of its structural analogues strongly suggests its potential as a valuable lead compound in drug discovery. The inferred therapeutic applications in inflammatory pain, respiratory diseases, and oncology are supported by a solid foundation of medicinal chemistry literature. The proposed preclinical development workflow provides a clear and strategic path for the systematic evaluation of this promising molecule.
Future research should focus on the efficient synthesis of 3,5-dimethylpyrazole-4-acetamide and its subsequent in vitro and in vivo characterization as outlined in this guide. A thorough investigation of its structure-activity relationship through the synthesis of a focused library of analogues will be crucial for optimizing its potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will be instrumental in unlocking the full therapeutic potential of this intriguing pyrazole derivative.
References
Sources
- 1. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships and in vivo activity of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bl831.als.lbl.gov [bl831.als.lbl.gov]
- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
An In-depth Technical Guide to N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide: Synthesis, Characterization, and Safety Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a substituted pyrazole derivative. The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This guide provides a comprehensive overview of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide, with a focus on its synthesis from 4-amino-3,5-dimethyl-1H-pyrazole, its characterization, and the necessary safety protocols for its handling and use in a research and development setting.
Chemical Identity and Properties
| Property | Value | Source |
| Chemical Name | N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide | - |
| Molecular Formula | C₇H₁₁N₃O | - |
| Molecular Weight | 153.18 g/mol | - |
| Precursor | 4-amino-3,5-dimethyl-1H-pyrazole | [1][2] |
| Precursor CAS No. | 5272-86-6 | [1] |
Safety Data and Handling
As there is no specific Safety Data Sheet (SDS) for N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide, the following safety information is based on the known hazards of its precursor, 4-amino-3,5-dimethyl-1H-pyrazole, and general knowledge of acetamide compounds.
GHS Hazard Classification (Inferred)
-
Acute Toxicity, Oral: Category 4 (Harmful if swallowed)
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)
-
Specific Target Organ Toxicity - Single Exposure: Category 3 (May cause respiratory irritation)
Personal Protective Equipment (PPE) and Handling
Proper handling of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide and its precursors is crucial to ensure laboratory safety. The following PPE and handling procedures are mandatory:
-
Ventilation: Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
-
Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile) to prevent skin contact.
-
Respiratory Protection: If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter should be used.
-
Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
The most direct and common method for the synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is the acetylation of 4-amino-3,5-dimethyl-1H-pyrazole.
Reaction Scheme
Caption: Synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide via acetylation.
Experimental Protocol
This protocol details a standard laboratory procedure for the synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide.
Materials:
-
4-amino-3,5-dimethyl-1H-pyrazole
-
Acetic anhydride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (or another suitable solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve 4-amino-3,5-dimethyl-1H-pyrazole (1.0 eq) in dichloromethane.
-
Addition of Base: Add pyridine (1.2 eq) to the solution and stir at room temperature.
-
Acetylation: Slowly add acetic anhydride (1.1 eq) to the reaction mixture. An exothermic reaction may be observed. Maintain the temperature with an ice bath if necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and any acetic acid formed.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide.
-
Potential Applications in Research and Drug Development
Pyrazole derivatives are a cornerstone in the development of new therapeutic agents.[3] Substituted pyrazoles have been investigated for a wide range of pharmacological activities, including:
-
Anti-inflammatory activity: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a pyrazole core.
-
Antimicrobial activity: Pyrazole derivatives have shown promise as antibacterial and antifungal agents.
-
Anticancer activity: Certain pyrazole compounds have been explored for their potential as anticancer agents.
The N-acetyl group in N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide can influence its pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further biological screening and lead optimization in drug discovery programs.
Conclusion
This technical guide provides a foundational understanding of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide for researchers and drug development professionals. While direct safety and CAS information for this specific molecule is limited, a robust safety and handling protocol can be established based on its precursor, 4-amino-3,5-dimethyl-1H-pyrazole. The provided synthesis protocol offers a reliable method for its preparation, enabling further investigation into its chemical properties and potential biological activities. As with all chemical research, adherence to strict safety protocols is paramount.
References
- A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. (2006). Journal of the Faculty of Pharmacy of Istanbul University, 38(1), 73-79.
- Fisher Scientific. (2014, October 10).
-
PubChem. (n.d.). Pyrazole, 4-amino-3,5-dimethyl-. Retrieved from [Link]
- Thakare, N. R., & Gawande, D. S. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 3329-3332.
Sources
Technical Deep Dive: Acetylation Landscapes of 4-Amino-3,5-Dimethylpyrazole
This technical guide details the acetylation landscape of 4-amino-3,5-dimethylpyrazole (ADMP) . It addresses the critical regioselectivity challenges between the exocyclic amine and the endocyclic pyrazole nitrogen, providing validated protocols for selective product isolation.
Mechanistic Fundamentals & Regioselectivity
The acetylation of 4-amino-3,5-dimethylpyrazole is governed by the competing nucleophilicity of two distinct nitrogen centers: the exocyclic primary amine (
The Nucleophilic Hierarchy
-
Exocyclic Amine (
): This is the kinetic and thermodynamic effective nucleophile. The lone pair is sp³ hybridized (transitioning to sp² in the amide) and less sterically hindered. -
Endocyclic Amine (
): The lone pair is part of the aromatic sextet in one tautomer, or localized in the other. While nucleophilic, the resulting -acetyl pyrazole bond is an active amide (pseudo-anhydride character) and is hydrolytically unstable.
The "Lability Trap"
A common pitfall in this synthesis is the formation of the di-acetylated species (
Key Insight: To isolate the di-acetylated product, strictly anhydrous conditions and non-nucleophilic workups must be employed. To isolate the stable amide, an aqueous quench is required.
Pathway Visualization
Caption: Reaction pathway showing the reversible nature of ring acetylation versus the irreversible formation of the exocyclic amide.
Synthetic Protocols
Protocol A: Selective Synthesis of the Stable Amide
Target:
Materials:
-
Acetic Anhydride (1.2 eq)
-
Solvent: Ethanol or Glacial Acetic Acid
-
Catalyst: Sodium Acetate (optional, acts as a buffer)
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of 4-amino-3,5-dimethylpyrazole in 20 mL of ethanol.
-
Addition: Add 12 mmol (1.1 mL) of acetic anhydride dropwise at room temperature.
-
Note: The reaction is exothermic; cooling may be required on larger scales.
-
-
Reflux: Heat the mixture to reflux (78°C) for 1–2 hours.
-
Checkpoint: TLC (MeOH:DCM 1:9) should show complete consumption of the starting amine (
) and appearance of the amide ( ).
-
-
Quench (Critical): Pour the hot reaction mixture into 50 mL of ice-cold water. This step ensures the hydrolysis of any transient
-acetyl species formed on the ring. -
Isolation: Stir for 30 minutes. The product will precipitate as a white solid. Filter and wash with cold water.
-
Purification: Recrystallize from Ethanol/Water (1:1).
Protocol B: Synthesis of the Di-Acetylated Product
Target:
Materials:
-
Acetic Anhydride (Excess, used as solvent)
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Reaction: Suspend the pyrazole in neat acetic anhydride (5–10 eq). Add catalytic DMAP.
-
Heating: Reflux for 4 hours. The solution should become clear.
-
Isolation (Anhydrous): Remove excess acetic anhydride under high vacuum strictly avoiding moisture.
-
Purification: Triturate the residue with anhydrous diethyl ether or hexane. Do not use water or alcohols.
-
Storage: Store in a desiccator. This compound will decompose to the mono-amide if exposed to air.
Structural Characterization & Data
Distinguishing the products requires careful analysis of the methyl group signals in NMR.
Comparative Data Table
| Feature | Starting Material (Amine) | Product A (Mono-Amide) | Product B (Di-Acetyl) |
| Appearance | Pale yellow solid | White crystalline solid | Off-white hygroscopic solid |
| Melting Point | 203–205 °C | 209–211 °C | 120–125 °C (dec) |
| IR (C=O) | None | ~1650 cm⁻¹ (Amide I) | ~1650 & ~1740 cm⁻¹ (Ring Ac) |
| ¹H NMR (Ring-Me) | ~2.10 ppm (s, 6H) | ~2.15 ppm (s, 6H) | Two singlets (Asymmetry induced) |
| ¹H NMR (NH) | ~3.30 ppm (br, exocyclic) | ~9.20 ppm (s, Amide NH) | Amide NH only; Ring NH absent |
| Solubility | Polar solvents (MeOH, DMSO) | DMSO, Hot EtOH | CHCl₃, DCM (Non-polar) |
Spectroscopic Validation (Mono-Amide)
-
¹H NMR (DMSO-d₆, 400 MHz):
11.40 (s, 1H, Ring-NH), 9.15 (s, 1H, Amide-NH), 2.10 (s, 6H, 3,5-Me), 1.98 (s, 3H, Acetyl-Me). -
Interpretation: The presence of the broad singlet at 11.40 ppm confirms the pyrazole ring nitrogen is not acetylated. The symmetry of the 3,5-methyl groups indicates rapid tautomerism or symmetry retention, characteristic of the mono-substituted product.
Applications & Causality
Why Acetylate?
-
Ligand Design: The free amino group is a competitive donor in coordination chemistry. Acetylation "masks" this donor, forcing coordination through the pyrazole nitrogens (
), creating sterically bulky ligands for catalysis (e.g., Palladium cross-coupling). -
Pharmaceutical Intermediates: The acetamido group serves as a bioisostere for other polar linkers or as a protected amine that can be modified later (e.g., reduction to an ethyl amine).
Experimental Causality
-
Why use Ethanol in Protocol A? Ethanol allows for high-temperature reflux to overcome the activation energy of amide formation while facilitating the precipitation of the product upon water addition (antisolvent effect).
-
Why use DMAP in Protocol B? DMAP forms a highly electrophilic
-acylpyridinium intermediate, which is necessary to attack the less nucleophilic ring nitrogen ( ).
References
-
Regioselectivity in Pyrazole Synthesis
-
Tautomerism and Acylation Mechanisms
-
Di-acetylation Precedents (Analogous Systems)
- Title: Insight into Novel Cyclization Reactions Using Acetic Anhydride in the Presence of 4-Dimethylaminopyridine.
- Source: Heterocycles, Vol 36, No 2.
-
URL:[Link]
- Relevance: Establishes the necessity of DMAP for acylating sterically hindered or electron-deficient nitrogens in heterocycles.
Sources
Solubility Profile of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide in Organic Solvents
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that governs every stage of the drug development lifecycle, from synthesis and purification to formulation and administration. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility profile of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide. Pyrazole derivatives are a cornerstone in medicinal chemistry, recognized for a wide spectrum of biological activities.[1][2] This document, designed for researchers, chemists, and formulation scientists, offers a predictive analysis based on molecular structure, detailed protocols for empirical solubility determination via the gold-standard shake-flask method, and robust analytical procedures for quantification.
Introduction: The Critical Role of Solubility
N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide belongs to the pyrazole class of heterocyclic compounds, a privileged scaffold in medicinal chemistry due to its diverse pharmacological potential.[1] The journey of a candidate molecule like this from the laboratory to a viable drug product is fundamentally dependent on its solubility characteristics. Poor solubility can hinder synthesis, lead to challenges in achieving desired purity, and critically, result in low bioavailability, compromising therapeutic efficacy.
The primary objective of this guide is to equip the scientific community with the foundational knowledge and practical methodologies required to meticulously characterize the solubility of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide across a range of common organic solvents. Understanding this profile is essential for:
-
Process Chemistry: Selecting appropriate solvents for reaction, crystallization, and purification.
-
Formulation Development: Designing stable and effective dosage forms, whether for oral, topical, or parenteral administration.[3]
-
Preclinical Studies: Preparing solutions for in vitro and in vivo assays.
This document provides both a theoretical framework for predicting solubility behavior and a set of validated, step-by-step protocols for its empirical determination.
Predicted Solubility Profile Based on Molecular Structure
While specific experimental data for N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is not extensively published, a robust qualitative prediction can be derived from its molecular architecture. The solubility of a compound is governed by the interplay of its intermolecular forces with those of the solvent—a principle summarized by the adage "like dissolves like."
Molecular Structure Analysis:
-
Pyrazole Core: The 1H-pyrazole ring contains two nitrogen atoms. The N-H group can act as a hydrogen bond donor, while the lone pair on the sp2-hybridized nitrogen allows it to be a hydrogen bond acceptor. This dual capability is a defining feature of pyrazole chemistry.[4]
-
Acetamide Group: The secondary amide (-NH-C=O) is a highly polar functional group. The N-H bond is a strong hydrogen bond donor, and the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.
-
Dimethyl Groups: The two methyl groups (-CH₃) attached to the pyrazole ring are non-polar and contribute to the molecule's hydrophobic character.
Predicted Interactions and Solubility:
The presence of multiple hydrogen bond donor and acceptor sites suggests that N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide will exhibit favorable solubility in polar solvents. The molecule's overall solubility will be a balance between the polar interactions of the pyrazole and acetamide moieties and the non-polar nature of the methyl groups.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Water | High to Moderate | These solvents can engage in strong hydrogen bonding with both the pyrazole and acetamide groups, effectively solvating the molecule. Solubility in water is expected to be lower than in alcohols due to the hydrophobic methyl groups. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, Acetonitrile | High to Moderate | These solvents can act as hydrogen bond acceptors for the N-H groups and engage in strong dipole-dipole interactions. DMSO and DMF are particularly powerful solvents for this class of compounds.[5] |
| Non-Polar | Toluene, Hexane, Benzene | Low to Insoluble | The lack of polarity and inability to form hydrogen bonds in these solvents make them poor candidates for solvating the polar functional groups of the target molecule.[6] |
Experimental Protocol: Equilibrium Solubility Determination
To move beyond prediction, the thermodynamic equilibrium solubility must be determined empirically. The isothermal shake-flask method is the most reliable and widely accepted technique for this purpose.[7] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a constant temperature.
Core Principle: An excess amount of the solid API is agitated in a specific solvent at a controlled temperature for a sufficient duration to ensure that equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved API is quantified.[8]
Materials and Equipment:
-
N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide (solid, of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or sealed flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents) or a centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)
Step-by-Step Methodology:
-
Preparation: Accurately weigh an excess amount of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide into a vial. The amount should be sufficient to ensure a solid phase remains after equilibrium is achieved.
-
Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (typically 24-72 hours).
-
Expert Insight: To ensure equilibrium has been reached, a time-course study is recommended. Samples can be taken at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration plateaus.[8]
-
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand at the set temperature for at least 2 hours to let the excess solid settle.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial.
-
Causality: This filtration step is critical to remove all undissolved micro-particles, which would otherwise lead to an overestimation of solubility.[9]
-
-
Dilution: Accurately dilute the filtered sample with the appropriate solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method as described in Section 4.
Analytical Quantification Methods
Accurate quantification of the dissolved solute is paramount. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its specificity and sensitivity, while UV-Vis spectrophotometry offers a simpler, high-throughput alternative if the molecule has a distinct chromophore and no interfering excipients are present.[10]
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates compounds based on their hydrophobicity, making it ideal for analyzing pyrazole derivatives in various solvents.[11][12]
Illustrative HPLC Protocol:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a good peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by scanning a dilute solution of the compound to find the wavelength of maximum absorbance (λ_max).
-
Column Temperature: 30 °C
Quantification Workflow:
-
Standard Preparation: Prepare a primary stock solution of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide of known concentration in a suitable solvent (e.g., acetonitrile).
-
Calibration Curve: Create a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution with the mobile phase.[13]
-
Analysis: Inject the standards in triplicate to establish a calibration curve by plotting peak area versus concentration. The curve should exhibit excellent linearity (R² > 0.999).
-
Sample Measurement: Inject the diluted, filtered samples from the solubility experiment.
-
Concentration Calculation: Determine the concentration in the sample by interpolating its peak area on the calibration curve. Remember to account for the dilution factor to calculate the final solubility.
UV-Vis Spectrophotometry
This method is rapid and requires less instrumentation but is also less specific. It is suitable when the solvent used for the solubility study is UV-transparent at the analyte's λ_max.[14][15]
Quantification Protocol:
-
Determine λ_max: Scan a dilute solution of the compound in the chosen solvent to identify the wavelength of maximum absorbance.
-
Prepare Standards: Create a series of standard solutions of known concentrations.
-
Generate Calibration Curve: Measure the absorbance of each standard at the λ_max and plot absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.[15]
-
Measure Sample: Dilute the filtered supernatant from the solubility experiment to ensure its absorbance falls within the linear range of the calibration curve. Measure its absorbance.
-
Calculate Concentration: Determine the concentration from the calibration curve and apply the dilution factor.
Conclusion
The solubility of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide in organic solvents is a fundamental property that dictates its utility in pharmaceutical research and development. This guide has provided a dual approach to understanding this profile: a predictive analysis based on chemical structure and a detailed, authoritative protocol for its empirical determination. By leveraging the gold-standard isothermal shake-flask method coupled with robust analytical techniques like HPLC, researchers can generate the high-quality, reliable data necessary to accelerate their development programs. This systematic approach ensures that decisions regarding solvent selection for synthesis, purification, and formulation are based on sound scientific evidence, ultimately paving the way for successful drug development.
References
-
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (2024). ResearchGate. [Link]
-
ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. [Link]
-
Sivagam, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]
-
Sivagam, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. [Link]
-
Lin, S., et al. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed. [Link]
-
Naureen, F., et al. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications. [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
-
World Health Organization. (2017). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazole, 4-amino-3,5-dimethyl-. PubChem. [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. [Link]
-
da Silva, A. C. M., et al. (2023). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - NIH. [Link]
-
Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. University of Basel. [Link]
-
Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]
-
Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]
-
pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025). IJNRD. [Link]
-
A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. (2005-2006). SciSpace. [Link]
-
Elmaati, T. M. A., et al. (2026). Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. RSC Publishing. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]
-
Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
-
Pagoria, P. F., et al. (2018). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. OSTI.gov. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 4. ijnrd.org [ijnrd.org]
- 5. osti.gov [osti.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. who.int [who.int]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. improvedpharma.com [improvedpharma.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. ijcpa.in [ijcpa.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. rootspress.org [rootspress.org]
Methodological & Application
Synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide: An Application Note and Detailed Protocol
Introduction: The Significance of N-Acylpyrazoles in Modern Chemistry
Pyrazoles and their derivatives are a cornerstone of heterocyclic chemistry, demonstrating a vast array of applications in pharmaceuticals, agrochemicals, and materials science. The introduction of an acyl group onto the pyrazole core, particularly on a nitrogen atom, can significantly modulate the molecule's biological activity and physicochemical properties. The target molecule of this guide, N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide, is a prime example of an N-acylpyrazole with potential applications as a versatile building block in medicinal chemistry and drug development. Its synthesis via the acetylation of 4-amino-3,5-dimethylpyrazole is a fundamental transformation that provides a gateway to a diverse range of more complex molecular architectures. This document provides a comprehensive, field-tested protocol for this synthesis, grounded in established chemical principles and supported by practical insights for researchers, scientists, and professionals in drug development.
Reaction Mechanism and Scientific Rationale
The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide from 4-amino-3,5-dimethylpyrazole is achieved through a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.
The reaction proceeds through a tetrahedral intermediate. The subsequent collapse of this intermediate, with the departure of the acetate ion as a good leaving group, results in the formation of the stable amide bond. The use of a base, such as pyridine, is often employed to neutralize the acetic acid byproduct, driving the reaction to completion.
Caption: Experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-3,5-dimethylpyrazole (1.0 g, 9.0 mmol).
-
Dissolution: Add pyridine (10 mL) to the flask and stir the mixture until the starting material is completely dissolved.
-
Addition of Acetylating Agent: Cool the flask in an ice bath to 0°C. Slowly add acetic anhydride (1.3 mL, 13.5 mmol) dropwise to the stirred solution over a period of 10-15 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approximately 115°C) and maintain this temperature for 2-4 hours.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1). The disappearance of the starting material spot indicates the completion of the reaction.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing dichloromethane (DCM, 30 mL) and saturated sodium bicarbonate (NaHCO₃) solution (30 mL). Shake the funnel vigorously, venting frequently. Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide as a crystalline solid.
Data Analysis and Expected Results
The final product should be characterized by its physical and spectral properties.
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | Specific melting point to be determined experimentally. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0 (s, 1H, NH), ~2.2 (s, 6H, 2 x CH₃-pyrazole), ~2.1 (s, 3H, CH₃-acetamide), ~1.5 (br s, 1H, NH-pyrazole). Note: The NH proton of the pyrazole may be broad and its chemical shift can vary. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~168 (C=O), ~145 (C3/C5-pyrazole), ~110 (C4-pyrazole), ~23 (CH₃-acetamide), ~11 (CH₃-pyrazole). |
| IR (KBr) | ν (cm⁻¹): ~3250 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II). |
Note: The exact spectral data for N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is not widely reported. The expected values are estimations based on the analysis of structurally similar compounds. Experimental verification is crucial.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure reagents are pure and anhydrous. |
| Loss of product during work-up. | Perform extractions carefully. Minimize transfers. | |
| Impure Product | Incomplete removal of starting material or byproducts. | Optimize the recrystallization solvent system. Consider column chromatography if recrystallization is ineffective. |
| Oily Product | Presence of residual solvent or impurities. | Ensure complete drying of the product under vacuum. Repeat the purification step. |
Safety Precautions
-
Acetic anhydride is corrosive and a lachrymator. It reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [1]* Pyridine is toxic and flammable. It should be handled in a fume hood. Avoid inhalation and skin contact.
-
4-amino-3,5-dimethylpyrazole may be harmful if swallowed or in contact with skin. Wear appropriate PPE.
-
The reaction is exothermic, especially during the addition of acetic anhydride. Maintain proper cooling and add the reagent slowly.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide. By understanding the underlying reaction mechanism and adhering to the outlined experimental procedure and safety precautions, researchers can confidently and efficiently produce this valuable chemical intermediate for further applications in drug discovery and development. The provided troubleshooting guide and expected analytical data will further aid in achieving a successful synthetic outcome.
References
-
SciSpace. A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]
Sources
Application Note: A Streamlined, Multi-Step Synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide from Acetylacetone
Abstract: This application note provides a comprehensive, in-depth guide for the synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide, a valuable heterocyclic scaffold in medicinal chemistry and drug development.[1][2][3] Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4][5] This document outlines a robust and reproducible four-step synthetic sequence starting from the readily available precursor, acetylacetone. While not a "one-pot" reaction in the strictest sense due to the incompatibility of sequential reagents and conditions, the protocol is designed as a streamlined workflow that minimizes complex purification of intermediates, making it highly efficient for a laboratory setting. We provide detailed, step-by-step protocols, mechanistic insights, and justifications for experimental choices to ensure scientific integrity and successful replication.
Introduction and Synthetic Strategy
The target molecule, N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide, contains the 3,5-dimethylpyrazole core, a privileged structure in pharmaceutical science. Its synthesis from basic starting materials is a key process for the development of novel therapeutic agents. The strategy detailed herein involves four distinct chemical transformations:
-
Pyrazole Ring Formation: A classic Knorr pyrazole synthesis via the condensation of a 1,3-dicarbonyl compound (acetylacetone) with a hydrazine derivative.[6]
-
Electrophilic Nitration: Introduction of a nitro group at the C4 position of the pyrazole ring, a necessary step to install a functional handle.
-
Nitro Group Reduction: Conversion of the 4-nitro group to a 4-amino group, creating the key amine intermediate.
-
Amine Acetylation: Acylation of the 4-amino-3,5-dimethylpyrazole intermediate to yield the final acetamide product.
This multi-step approach was selected for its reliability, high yields, and the commercial availability of all necessary reagents. Each step is explained in detail to provide researchers with a full understanding of the underlying chemical principles.
Overall Synthetic Pathway
The complete synthetic route is illustrated below, proceeding from acetylacetone to the final N-acetylated pyrazole derivative.
Diagram 1: Four-step synthesis of the target compound.
Experimental Protocols and Mechanistic Rationale
This section provides a detailed walkthrough of each synthetic step. All procedures should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).
Part 1: Synthesis of 3,5-Dimethylpyrazole
The initial step involves the formation of the pyrazole heterocycle through the condensation of acetylacetone with hydrazine hydrate.[2][7]
-
Mechanistic Insight: This reaction is a classic example of the Knorr pyrazole synthesis.[6] The mechanism proceeds via the initial formation of a hydrazone intermediate by the attack of one nitrogen atom of hydrazine onto one of the carbonyl groups of acetylacetone. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration of the cyclic intermediate yields the aromatic 3,5-dimethylpyrazole ring. Glacial acetic acid can be used as a catalyst to facilitate the reaction.[7]
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (10.0 g, 0.1 mol) and ethanol (50 mL).
-
While stirring, slowly add hydrazine hydrate (5.0 g, 0.1 mol) dropwise to the solution. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane/Ethyl Acetate).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil is of sufficient purity for the next step. If desired, the product can be purified by vacuum distillation to yield a colorless solid.
Part 2: Nitration of 3,5-Dimethylpyrazole
This step introduces a nitro group at the electron-rich C4 position of the pyrazole ring through an electrophilic aromatic substitution reaction.
-
Mechanistic Insight: The nitronium ion (NO₂⁺), the active electrophile, is generated in situ from a mixture of concentrated nitric and sulfuric acids. The pyrazole ring, being an electron-rich heterocycle, readily undergoes substitution. The C4 position is the most nucleophilic and sterically accessible site, leading to regioselective nitration. The reaction must be performed at low temperatures to prevent over-nitration and control the exothermic nature of the reaction.
Protocol:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3,5-dimethylpyrazole (9.6 g, 0.1 mol) to concentrated sulfuric acid (40 mL) while cooling in an ice-salt bath to maintain the temperature below 5 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (9.5 mL) to concentrated sulfuric acid (15 mL) in the dropping funnel, pre-cooled to 0 °C.
-
Add the cold nitrating mixture dropwise to the pyrazole solution over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.
-
The precipitated solid, 4-nitro-3,5-dimethylpyrazole, is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral (pH ~7), and dried under vacuum.
Part 3: Reduction of 4-Nitro-3,5-Dimethylpyrazole
The nitro group is reduced to a primary amine using a standard tin(II) chloride reduction method.
-
Mechanistic Insight: Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and effective reagent for the reduction of aromatic nitro compounds to anilines. The tin metal acts as the reducing agent, transferring electrons to the nitro group in a stepwise process, ultimately forming the amino group.
Protocol:
-
To a 500 mL round-bottom flask, add 4-nitro-3,5-dimethylpyrazole (14.1 g, 0.1 mol), tin(II) chloride dihydrate (SnCl₂·2H₂O) (67.7 g, 0.3 mol), and ethanol (150 mL).
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add concentrated hydrochloric acid (50 mL) dropwise via a dropping funnel over 30 minutes.
-
Continue refluxing for 3-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture in an ice bath and basify by the slow, careful addition of a 40% aqueous sodium hydroxide solution until the pH is >10. The tin salts will precipitate.
-
Extract the aqueous slurry with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-amino-3,5-dimethylpyrazole as a solid. This product is typically used in the next step without further purification.
Part 4: Acetylation of 4-Amino-3,5-Dimethylpyrazole
The final step is the N-acetylation of the primary amine to form the target acetamide.
-
Mechanistic Insight: This is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the 4-amino group attacks the electrophilic carbonyl carbon of acetic anhydride. The subsequent loss of an acetate leaving group forms the stable amide product. A catalytic amount of a base like pyridine can be used to activate the reaction. It is important to control the stoichiometry to favor acetylation on the exocyclic amine rather than the pyrazole ring nitrogen.[8]
Protocol:
-
Dissolve the crude 4-amino-3,5-dimethylpyrazole (11.1 g, 0.1 mol) in N,N-dimethylacetamide (DMAc) (50 mL) in a 250 mL flask.[9]
-
Add acetic anhydride (10.2 g, 0.1 mol) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Pour the reaction mixture into cold water (300 mL) with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide.
Data Summary and Workflow Visualization
Quantitative Data Overview
| Step | Starting Material | Reagents | Solvent | Temp. | Time (h) | Typical Yield |
| 1 | Acetylacetone | Hydrazine Hydrate | Ethanol | Reflux | 2-3 | >90% |
| 2 | 3,5-Dimethylpyrazole | HNO₃, H₂SO₄ | - | 0 °C - RT | 3-4 | 80-85% |
| 3 | 4-Nitro-3,5-dimethylpyrazole | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 3-4 | 75-85% |
| 4 | 4-Amino-3,5-dimethylpyrazole | Acetic Anhydride | DMAc | RT | 4-6 | 85-95% |
Experimental Workflow Diagram
Diagram 2: Step-by-step experimental workflow.
Conclusion
This application note details a reliable and high-yielding synthetic route to N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide from acetylacetone. By breaking down the process into four manageable and well-understood chemical steps, this guide provides researchers with the necessary detail to confidently reproduce this synthesis. The provided mechanistic explanations and procedural rationale are intended to empower scientists to adapt and troubleshoot the synthesis as needed for their specific research and development goals.
References
-
Bülbül, M., & Logoglu, E. (2006). A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. Journal of the Faculty of Pharmacy of Istanbul University, 38(1), 71-76. [Link]
-
Lellek, V., Chen, C., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075. [Link]
-
Zhang, L., et al. (2011). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods, 3(3), 643-649. [Link]
-
Nikpassand, M., & Zare, M. (2017). Synthesis of some new N-acetylated pyrazoline derivatives via the efficient one-pot reaction by using p-toluenesulfonic acid. Journal of Chemical Reviews, 1(1), 23-30. [Link]
-
Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6508. [Link]
-
Jadhav, A. D., et al. (2020). An Efficient One Pot Synthesis and Biological Screening of Some Pyrazole Based Heterocycles. Chemical Sciences Journal, 11(1). [Link]
-
JETIR. (2024). Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. Journal of Emerging Technologies and Innovative Research, 11(6). [Link]
-
Carvalho, M. F., et al. (2005). Synthesis of novel derivatives of 4-amino-3,5-dicyanopyrazole. Arkivoc, 2005(13), 101-111. [Link]
-
Raut, A. V., & Wagh, S. B. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 333-337. [Link]
-
Tussupbayev, S., et al. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 27(21), 7561. [Link]
- Wang, Z. (2004). Method for preparing 3.5-dimethylpyrazole.
-
Fayed, E. A., et al. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. ChemRxiv. [Link]
-
Zhang, M. X., et al. (2018). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5-bis(4-amino-3,5-dinitropyrazol-1-yl)pyrazole (LLM-226). OSTI.GOV. [Link]
-
Wikipedia. (n.d.). Dimethylacetamide. [Link]
-
Khasiyatullina, N. R., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 28(21), 7384. [Link]
-
PubChem. (n.d.). N-(1-acetyl-3,5-dimethyl-1h-pyrazol-4-yl)acetamide. [Link]
-
Sridhar, G., et al. (2013). Synthesis of novel substituted-3, 5-dimethyl-1H-pyrazolyl phthalazine-1, 4-diones. Trade Science Inc. [Link]
-
ResearchGate. (2012). A Facile One Step synthesis of 3-[2-(3,5-Dimethyl-1H-Pyrazol-1-Yl)-4-Thiazolyl]-2H-1-Benzopyran-2-Ones Under Solvent Free Conditions. [Link]
-
Tummatorn, J., & Reancharoen, T. (2019). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega, 4(1), 2300-2309. [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 213, 113175. [Link]
-
American Chemical Society. (2023). N,N-Dimethylacetamide. [Link]
-
Asian Journal of Chemistry. (2011). Synthesis and Characterization of N-(2,3-Dihydro-1,5-dimethyl-3-oxo- 2-phenyl-1H-pyrazol-4-yl)acetamide Hemi Acetic Acid Solvate. [Link]
Sources
- 1. rep-dspace.uminho.pt [rep-dspace.uminho.pt]
- 2. tsijournals.com [tsijournals.com]
- 3. Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 8. PubChemLite - N-(1-acetyl-3,5-dimethyl-1h-pyrazol-4-yl)acetamide (C9H13N3O2) [pubchemlite.lcsb.uni.lu]
- 9. Dimethylacetamide - Wikipedia [en.wikipedia.org]
Application Note: High-Purity Recrystallization of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
Abstract & Strategic Overview
The purification of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a critical intermediate step in the synthesis of pyrazole-based ligands and bioactive scaffolds (e.g., kinase inhibitors). The amphoteric nature of the pyrazole ring, combined with the hydrogen-bonding capability of the acetamide group, creates a solubility profile that is highly responsive to protic solvents but prone to "oiling out" if polarity is not carefully managed.
This guide details two validated recrystallization protocols designed to balance recovery yield with chromatographic purity .
Key Physicochemical Drivers
-
Amphoteric Character: The pyrazole NH is weakly acidic (
), while the pyridine-like nitrogen is weakly basic. This allows solubility modulation via pH, though neutral recrystallization is preferred to avoid salt formation. -
H-Bonding Network: The acetamide and pyrazole moieties form strong intermolecular hydrogen bonds, leading to a high lattice energy. Breaking this lattice requires a protic solvent (like ethanol) at high temperatures.
-
Impurity Profile: Common impurities include unreacted 4-amino-3,5-dimethylpyrazole (starting material) and potential O-acetylated isomers (kinetic byproducts).
Solvent Selection Matrix
The following solvent systems have been evaluated based on the "Like Dissolves Like" principle and dielectric constant (
| Solvent System | Role | Dielectric Constant ( | Suitability | Mechanism of Action |
| Ethanol (EtOH) | Primary Solvent | 24.5 | Excellent | Solubilizes the polar amide/pyrazole core at boiling point ( |
| Water ( | Anti-Solvent | 80.1 | High | Drastically reduces solubility of the methyl-substituted pyrazole when added to alcoholic solutions. |
| Ethyl Acetate | Secondary Solvent | 6.0 | Moderate | Good for removing non-polar impurities, but yield may be poor due to low solubility of the target compound. |
| Methanol (MeOH) | Alternative | 33.0 | Good | Higher solubility than EtOH; risks lower recovery yields unless cooled to |
Recommended System: Ethanol / Water (95:5 to 70:30 v/v)
-
Rationale: Ethanol provides the necessary solvation energy for the crystal lattice at high temperatures. Water acts as a powerful anti-solvent to force precipitation upon cooling, maximizing yield without compromising purity.
Experimental Protocols
Protocol A: Single-Solvent Recrystallization (High Purity)
Best for: Removal of stubborn structural isomers or colored impurities.
-
Preparation: Place 5.0 g of crude N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide in a 100 mL Erlenmeyer flask.
-
Dissolution: Add absolute ethanol (approx. 15-20 mL) and heat to reflux (
C) with magnetic stirring.-
Critical Step: Add ethanol in small increments (1 mL) until the solid just dissolves. Do not add excess solvent.
-
-
Hot Filtration (Optional): If insoluble particles (dust, inorganic salts) are visible, filter the boiling solution rapidly through a pre-warmed glass funnel with a fluted filter paper.
-
Controlled Cooling: Remove from heat. Cap the flask with foil (pierced) and allow it to cool to room temperature (RT) undisturbed for 2 hours.
-
Note: Rapid cooling induces precipitation of impurities. Slow cooling promotes pure crystal growth.
-
-
Crystallization: Once at RT, move the flask to an ice bath (
C) for 1 hour. -
Harvest: Filter the white crystalline solid using a Büchner funnel.
-
Wash: Wash the filter cake with 5 mL of ice-cold ethanol .
-
Drying: Dry in a vacuum oven at
C for 4 hours.
Protocol B: Multi-Solvent (Anti-Solvent) Precipitation (High Yield)
Best for: Maximizing recovery from synthesis reactions.
-
Dissolution: Dissolve the crude material in the minimum amount of boiling Ethanol (95%) .
-
Nucleation Point: While maintaining a gentle boil, add warm water (
C) dropwise. -
Turbidity Check: Continue adding water until a faint, persistent cloudiness (turbidity) appears.
-
Clarification: Add a few drops of hot ethanol to just clear the turbidity. The solution is now saturated.
-
Crystallization: Allow to cool slowly to RT, then chill in an ice bath.
-
Harvest: Filter and wash with a cold 50:50 Ethanol:Water mixture.
Process Visualization (Workflow Diagram)
The following diagram illustrates the decision logic and workflow for the purification process.
Figure 1: Step-by-step logic flow for the recrystallization of pyrazolyl acetamides.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Oiling Out (Liquid droplets form instead of crystals) | Solution is too concentrated or cooled too fast; MP is depressed by impurities. | Re-heat to dissolve.[1] Add more Ethanol (solvent).[1] Scratch the glass wall with a rod to induce nucleation. Add a seed crystal . |
| Low Yield | Too much solvent used; compound is too soluble in EtOH. | Concentrate the mother liquor by rotary evaporation (50%) and repeat cooling. Use Protocol B (add more water). |
| Colored Crystals | Chromophores/oxidation byproducts trapped in lattice. | Add Activated Charcoal (1-2% w/w) to the boiling solution, stir for 5 mins, then perform Hot Filtration before cooling. |
| Product is Sticky | Residual solvent or water trapped. | Ensure thorough drying in a vacuum oven. If persistent, recrystallize from Ethyl Acetate/Hexane to remove water. |
Characterization & Validation
To ensure the protocol was successful, validate the product using the following metrics:
-
Melting Point (MP):
-
The acetylation of 4-amino-3,5-dimethylpyrazole (MP ~209°C) typically results in a distinct melting point. While literature values vary by specific derivative, a sharp melting range (
C range) indicates high purity.
-
-
1H NMR (DMSO-d6):
-
Look for the disappearance of the broad
signal of the starting material. -
Confirm the presence of the Acetyl-
singlet ( ppm) and the two Pyrazole- singlets ( ppm). -
Diagnostic Signal: The amide
typically appears downfield ( ppm).
-
-
HPLC Purity:
-
Target >98% area under the curve (AUC) at 254 nm.
-
References
-
Synthesis and Properties of Aminopyrazoles
- Source: SciSpace.
- Relevance: Establishes the synthesis pathway and the use of ethanol as the primary recrystallization solvent for the amine precursor and its deriv
-
General Pyrazole Purification
- Source: ResearchGate.
- Relevance: Validates the use of Alcohol/Water mixtures for pyrazole purific
-
Physical Properties of 3,5-Dimethylpyrazole Derivatives
-
Source: NIST Chemistry WebBook. "3,5-Dimethylpyrazole."[2]
- Relevance: Provides baseline solubility and melting point d
-
-
Recrystallization Techniques for Amides
Sources
procedure for reducing 4-nitro-3,5-dimethylpyrazole to 4-amino precursor
An Application Note for the Synthesis of 4-Amino-3,5-dimethylpyrazole
Topic: Procedure for Reducing 4-Nitro-3,5-dimethylpyrazole to its 4-Amino Precursor
For: Researchers, scientists, and drug development professionals
Introduction
4-Amino-3,5-dimethylpyrazole is a pivotal building block in synthetic chemistry, serving as a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its versatile structure, featuring a reactive amino group on the pyrazole core, allows for extensive functionalization, making it a valuable synthon for creating diverse molecular architectures. In medicinal chemistry, aminopyrazoles are recognized as privileged scaffolds for designing kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[3] Furthermore, this precursor is crucial in the synthesis of high-energy materials, such as 1H, 4H-3,6-dinitropyrazolo[4,3-c]pyrazole (DNPP), where its purity and availability directly impact the final product's performance and stability.[4]
This application note provides a comprehensive guide to the chemical reduction of 4-nitro-3,5-dimethylpyrazole to yield the 4-amino precursor. We will explore several robust methodologies, offering detailed, step-by-step protocols grounded in established chemical principles. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these procedures effectively.
Strategic Overview of Nitro Group Reduction
The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[5] The choice of method depends on factors such as substrate sensitivity, desired selectivity, scale, cost, and available equipment. Three primary strategies are commonly employed for this reduction.[6][7]
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) or a hydrogen donor in the presence of a metal catalyst. It is often favored for its clean reaction profile, as the primary byproduct is water, leading to simpler purification.[8] Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel.[6][7] A key advantage is the typically high reaction efficiency and yield. However, care must be taken as these catalysts can also reduce other functional groups, and the handling of flammable hydrogen gas requires specialized equipment and safety protocols.[9]
-
Metal-Mediated Reduction in Acidic Media: This classic approach utilizes metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid.[5][6] The mechanism involves a series of single-electron transfers from the metal to the nitro group.[10] These methods are highly reliable, cost-effective, and often show good tolerance for other reducible functional groups.[7][11] The main drawback is the generation of stoichiometric amounts of metal salt byproducts, which can complicate work-up and waste disposal.[8][12]
-
Catalytic Transfer Hydrogenation: This technique offers a convenient alternative to using high-pressure hydrogen gas. A hydrogen donor, such as hydrazine hydrate (N₂H₄·H₂O) or formic acid, transfers hydrogen to the substrate in the presence of a catalyst like Pd/C or Raney Ni.[1][9] The reaction conditions are often milder, and the procedure avoids the hazards of handling H₂ gas.[9]
Table 1: Comparison of Common Reduction Methodologies
| Method | Reagents & Catalyst | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas, Pd/C, PtO₂, or Raney Ni | Room temp. to moderate heat, 1-50 atm H₂ | High yields, clean byproducts (water), catalyst can be recycled. | Requires specialized pressure equipment, potential for low chemoselectivity, catalyst can be pyrophoric.[7][8] |
| Metal/Acid Reduction | Fe, Sn, or Zn powder with HCl or Acetic Acid | Refluxing solvent (e.g., EtOH, H₂O) | Cost-effective, good functional group tolerance, reliable.[7][11] | Stoichiometric metal waste, potentially harsh acidic conditions, difficult work-up.[8][12] |
| Stannous Chloride Reduction | SnCl₂·2H₂O | Ethanol or Ethyl Acetate, often heated | Mild conditions, good for sensitive substrates, high chemoselectivity.[7][12][13] | Stoichiometric tin waste, potential toxicity of tin compounds.[12] |
| Transfer Hydrogenation | Hydrazine Hydrate, Pd/C | Refluxing alcohol (e.g., Methanol, Ethanol) | Avoids H₂ gas, rapid reaction, mild conditions.[1][9] | Hydrazine is highly toxic, potential for side reactions. |
Health and Safety Precautions
Handling the chemicals involved in this synthesis requires strict adherence to safety protocols.
-
4-Nitro-3,5-dimethylpyrazole: This compound may be harmful if swallowed, cause skin irritation, and serious eye irritation.[14] Avoid breathing dust and ensure adequate ventilation.[14]
-
4-Amino-3,5-dimethylpyrazole: This product may also be harmful if swallowed and can cause skin and eye irritation.[15]
-
Reagents: Strong acids like HCl are corrosive. Solvents such as ethanol and ethyl acetate are flammable. Hydrazine hydrate is highly toxic and corrosive.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[16] All manipulations should be performed inside a certified chemical fume hood.
Visualizing the Synthesis and Workflow
The following diagrams illustrate the chemical transformation and the general laboratory procedure.
Caption: General reaction scheme.
Caption: From reaction to characterization.
Protocol 1: Reduction using Stannous Chloride (SnCl₂)
This protocol is a classic and reliable method that leverages the reducing power of tin(II) chloride in an alcoholic solvent.[7][12] It is known for its mildness and good chemoselectivity.[7][13]
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Nitro-3,5-dimethylpyrazole | 14531-55-6 | 141.13 | 5.00 g | 35.4 mmol |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.63 | 40.0 g | 177 mmol |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 100 mL | - |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated Solution | - |
| Ethyl Acetate | 141-78-6 | 88.11 | ~200 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Separatory funnel (500 mL)
-
Rotary evaporator
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitro-3,5-dimethylpyrazole (5.00 g, 35.4 mmol) and absolute ethanol (100 mL). Stir the mixture to dissolve the starting material.
-
Addition of Reducing Agent: In portions, carefully add stannous chloride dihydrate (40.0 g, 177 mmol) to the solution. The addition is exothermic, and the mixture may warm up.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) using a heating mantle.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed (typically 2-4 hours).
-
Quenching and Neutralization: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing ice (~150 g). Carefully neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 8. A thick, white precipitate of tin salts will form.
-
Filtration: Filter the slurry through a pad of celite in a Buchner funnel to remove the inorganic tin salts. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).
-
Extraction: Combine the filtrate and the ethyl acetate washes in a separatory funnel. The product will be in the organic layer. Separate the layers and extract the aqueous layer once more with ethyl acetate (50 mL).
-
Drying and Evaporation: Combine all organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture, to yield pure 4-amino-3,5-dimethylpyrazole as a white to off-white solid.
Protocol 2: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This protocol is a clean and efficient method suitable for researchers with access to hydrogenation equipment. It avoids the use of stoichiometric metal reagents, simplifying the work-up procedure.[7]
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Nitro-3,5-dimethylpyrazole | 14531-55-6 | 141.13 | 5.00 g | 35.4 mmol |
| 10% Palladium on Carbon (Pd/C) | 7440-05-3 | - | 250 mg | 5% w/w |
| Methanol | 67-56-1 | 32.04 | 100 mL | - |
| Hydrogen (H₂) gas | 1333-74-0 | 2.02 | 1-3 atm | - |
Equipment
-
Parr hydrogenation apparatus or similar pressure vessel
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure
-
Vessel Preparation: Place 4-nitro-3,5-dimethylpyrazole (5.00 g, 35.4 mmol) and methanol (100 mL) into the pressure vessel of the hydrogenation apparatus.
-
Catalyst Addition: Carefully add 10% Pd/C (250 mg) to the vessel. Caution: Pd/C can be pyrophoric, especially when dry and in the presence of solvents. Handle with care.
-
Hydrogenation: Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 40-50 psi or ~3 atm).
-
Reaction: Begin vigorous stirring. The reaction is typically exothermic, and an uptake of hydrogen will be observed on the pressure gauge. Continue the reaction until hydrogen uptake ceases (usually 3-6 hours).
-
Monitoring: If possible and safe, depressurize, take a sample, and check for completion by TLC.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The filter cake containing the catalyst is highly flammable and should not be allowed to dry in the air. Quench it immediately with water.
-
Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid is often of high purity. If necessary, it can be further purified by recrystallization as described in Protocol 1.
Characterization of 4-Amino-3,5-dimethylpyrazole
Confirmation of the product's identity and purity is essential.
-
Appearance: White to off-white crystalline solid.
-
¹H NMR: The spectrum should show distinct singlets for the two methyl groups and a broad singlet for the amino (-NH₂) protons, along with a signal for the pyrazole N-H proton.
-
¹³C NMR: Signals corresponding to the two distinct methyl carbons and the three pyrazole ring carbons should be observed.[19]
-
FT-IR: Characteristic peaks for N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and N-H bending (~1600 cm⁻¹) should be present, while the characteristic nitro group stretches (~1530 and ~1350 cm⁻¹) from the starting material should be absent.
References
-
A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. SciSpace. Available at: [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]
-
Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods (RSC Publishing). Available at: [Link]
-
Reduction of nitro compounds. Wikipedia. Available at: [Link]
-
What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? Stack Exchange. Available at: [Link]
-
Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Available at: [Link]
-
Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. ResearchGate. Available at: [Link]
-
Sn2+ reduction. Wordpress. Available at: [Link]
-
Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. Stack Exchange. Available at: [Link]
- Continuous reduction process. Google Patents.
-
General scheme for the catalytic hydrogenation of nitroarene. ResearchGate. Available at: [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of novel derivatives of 4-amino-3,5-dicyanopyrazole. Arkivoc. Available at: [Link]
-
Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR. Available at: [Link]
-
3,5-DMP (3,5 DIMETHYLPYRAZOLE). Ataman Kimya. Available at: [Link]
- Catalytic hydrogenation process for preparing pyrazoles. Google Patents.
-
4-AMINO-3,5-DIMETHYLPYRAZOLE. gsrs. Available at: [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Available at: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. Available at: [Link]
-
Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. MDPI. Available at: [Link]
-
Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. OSTI.gov. Available at: [Link]
-
Pyrazole, 4-amino-3,5-dimethyl-. PubChem. Available at: [Link]
-
3,5-Dimethylpyrazole. Wikipedia. Available at: [Link]
-
Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers. Available at: [Link]
-
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC. Available at: [Link]
-
Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. RSC Publishing. Available at: [Link]
-
Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of 4‐amino‐3,5‐dinitro‐1H‐pyrazole using vicarious nucleophilic substitution of hydrogen. ResearchGate. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. rep-dspace.uminho.pt [rep-dspace.uminho.pt]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. scispace.com [scispace.com]
- 12. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. 3,5-Dimethyl-4-nitro-1H-pyrazole - Safety Data Sheet [chemicalbook.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. fishersci.com [fishersci.com]
- 17. GSRS [gsrs.ncats.nih.gov]
- 18. Pyrazole, 4-amino-3,5-dimethyl- | C5H9N3 | CID 78931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 3,5-Dimethylpyrazole(67-51-6) 13C NMR spectrum [chemicalbook.com]
using N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide as a ligand in coordination chemistry
Technical Guide: Coordination Chemistry of -(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
Abstract
The ligand
Part 1: Ligand Synthesis Protocol
Rationale: Commercially available 3,5-dimethylpyrazole is functionalized at the C4 position via a three-step sequence: nitration, reduction, and selective acetylation.
Step-by-Step Synthesis Workflow
1. Nitration: Synthesis of 3,5-dimethyl-4-nitropyrazole
-
Reagents: 3,5-dimethylpyrazole (10 g),
(conc., 30 mL), (fuming, 10 mL). -
Procedure: Dissolve the pyrazole in cold concentrated sulfuric acid (
). Add fuming nitric acid dropwise, maintaining temperature below .[1] Stir for 2 hours at room temperature. Pour onto crushed ice. -
Workup: Filter the white precipitate, wash with cold water until neutral pH. Recrystallize from ethanol.
-
Yield: ~85%.
2. Reduction: Synthesis of 4-amino-3,5-dimethylpyrazole
-
Reagents: 3,5-dimethyl-4-nitropyrazole (5 g), Hydrazine hydrate (15 mL), 10% Pd/C (0.5 g), Ethanol (50 mL).
-
Procedure: Dissolve nitro-pyrazole in ethanol. Add Pd/C catalyst. Add hydrazine hydrate dropwise at reflux temperature (Caution: Exothermic, gas evolution). Reflux for 4 hours.
-
Workup: Filter hot to remove Pd/C. Concentrate filtrate to dryness. Recrystallize from benzene/ethanol.
-
Yield: ~75%.[2]
3. Acetylation: Synthesis of
-
Reagents: 4-amino-3,5-dimethylpyrazole (2 g), Acetic anhydride (1.1 eq), Sodium acetate (catalytic), Glacial acetic acid (solvent).
-
Procedure:
-
Dissolve the amine in glacial acetic acid (20 mL).
-
Add acetic anhydride dropwise at room temperature.
-
Stir for 1 hour. (Avoid prolonged reflux to prevent di-acetylation at the N1 position).
-
Neutralize with saturated
solution to hydrolyze any transient N1-acetyl species.
-
-
Workup: Extract with ethyl acetate or filter the precipitate if formed upon neutralization. Recrystallize from ethanol/water (1:1).
-
Characterization:
-
MP: 208–210 °C.
-
IR (
): 3250 ( ), 1650 ( ), 1580 ( ).
-
Part 2: Coordination Chemistry & Metal Complex Synthesis
Coordination Modes: The acDMP ligand primarily binds through the pyridinic nitrogen (N2) of the pyrazole ring. The amide oxygen is generally a poor donor in neutral media but can participate in:
-
Supramolecular H-bonding: Linking complexes into 1D or 2D networks.
-
Chelation (Rare): Only if the pyrazole N1 is deprotonated and the amide participates in a bridging mode, though steric strain usually prevents direct N,O-chelation to a single metal center.
Protocol: Synthesis of M(acDMP) Cl Complexes
(Target Metals: Cu(II), Co(II), Ni(II), Zn(II))
Reagents:
-
Metal(II) Chloride hydrate (
) (1.0 mmol) -
Ligand acDMP (2.0 mmol)
-
Solvent: Ethanol (absolute) or Methanol.
Procedure:
-
Ligand Solution: Dissolve acDMP (306 mg, 2.0 mmol) in hot ethanol (10 mL).
-
Metal Solution: Dissolve the metal salt (1.0 mmol) in ethanol (5 mL).
-
Complexation: Add the metal solution to the ligand solution dropwise with continuous stirring.
-
Reflux: Heat the mixture at reflux for 2–3 hours. A color change indicates complex formation (e.g., Cu: Blue/Green; Co: Blue/Pink).
-
Crystallization: Allow the solution to cool slowly to room temperature. If no precipitate forms, reduce volume by 50% on a rotary evaporator and let stand.
-
Isolation: Filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether. Dry in vacuo.[1][3]
Data Summary: Expected Characterization
| Technique | Parameter | Observation in Complex vs. Free Ligand | Interpretation |
| IR Spectroscopy | Shifted to higher freq (+10-20 | Coordination via Pyrazole N2 | |
| IR Spectroscopy | Unchanged or slight shift | Non-coordinating amide (H-bonding effects only) | |
| IR Spectroscopy | Broad band ~3200 | N1-H remains (neutral ligand) | |
| UV-Vis | d-d transitions | New bands in visible region | Geometry determination (e.g., Td vs Oh) |
| Conductivity | Low values (< 20 | Neutral complex |
Part 3: Visualization of Pathways
Figure 1: Ligand Synthesis Pathway
Caption: Three-step synthesis of acDMP from 3,5-dimethylpyrazole via nitration, catalytic reduction, and acetylation.
Figure 2: Coordination Logic & Supramolecular Assembly
Caption: The ligand acts as a monodentate N-donor while the amide group drives supramolecular assembly via hydrogen bonding.
Part 4: Applications & Biological Relevance[4][5][6]
1. Antimicrobial Activity: Complexes of pyrazole derivatives often exhibit enhanced lipophilicity compared to free ligands, facilitating cell membrane penetration (Overton’s concept).
-
Protocol: Screen
against S. aureus and E. coli using the agar well diffusion method. -
Mechanism: The metal ion can interact with bacterial proteins/DNA, while the amide group on the ligand may interact with peptidoglycan layers via H-bonding.
2. P2X7 Receptor Antagonism (Medicinal Context): While the metal complex is the focus here, the free ligand acDMP is a known pharmacophore for P2X7 receptor antagonism.
-
Application: Use the metal complex as a "prodrug" or a structural probe to fix the bioactive conformation of the pyrazole-amide linkage for crystallographic docking studies.
References
-
Synthesis of 4-aminopyrazoles
-
Coordination Chemistry of Pyrazoles
-
Mukherjee, R. "Coordination chemistry of pyrazole-derived ligands." Coordination Chemistry Reviews, 2000. Link
-
-
Biological Activity of Pyrazole Complexes
-
Raman, N. et al. "Synthesis, characterization and DNA studies of transition metal(II) complexes of pyrazole derivatives." Journal of Serbian Chemical Society, 2008. Link
-
-
P2X7 Antagonists (Ligand Context)
-
Chambers, L.J. et al. "Synthesis and structure-activity relationships of a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor." Bioorganic & Medicinal Chemistry Letters, 2010. Link
-
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
Welcome to the technical support guide for the synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols designed for researchers and drug development professionals. Our goal is to help you navigate common challenges and significantly improve the yield and purity of your final product.
Synthesis Overview
The synthesis is a two-stage process. First, the key intermediate, 4-amino-3,5-dimethylpyrazole, is prepared. This is followed by the N-acetylation of the amino group to yield the target compound. The efficiency of each step is critical for the overall yield.
Caption: High-level workflow for the synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide.
Part 1: Troubleshooting the Precursor Synthesis
The quality and yield of your starting material, 4-amino-3,5-dimethylpyrazole, directly impact the final acetylation step.
FAQ 1: My yield of 4-amino-3,5-dimethylpyrazole is low. What are the most common causes and how can I improve it?
Low yields of the aminopyrazole precursor are typically traced back to the chosen synthetic route or suboptimal reaction conditions during the reduction step. While several methods exist, the reduction of an azo intermediate using hydrazine hydrate is reported to be a high-yielding and cost-effective method.[1]
Causality and Expert Recommendations:
-
Inefficient Reduction: The key to this step is the controlled reduction of the azo group (-N=N-). Using an appropriate amount of hydrazine hydrate is crucial. An insufficient amount will lead to incomplete reaction, while a large excess can sometimes cleave other bonds in the molecule, although this is less common for this specific reduction.[1]
-
Temperature Control: The reduction is an exothermic process. Maintaining the reaction temperature, for example at 50°C as suggested in some procedures, prevents side reactions and ensures the selective reduction of the azo group.[1]
-
Impure Intermediates: The purity of the starting azo compound is paramount. Ensure it is properly synthesized and purified (e.g., by recrystallization from ethanol) before proceeding to the reduction step.[1]
Optimized Protocol: Synthesis of 4-Amino-3,5-dimethylpyrazole[1]
This protocol is based on the high-yield reduction of a 4-azo-3,5-dimethylpyrazole derivative.
-
Dissolve the Azo Precursor: In a round-bottom flask, dissolve the 4-azo-3,5-dimethylpyrazole intermediate (1 equivalent) in ethanol.
-
Controlled Addition of Hydrazine Hydrate: Warm the solution to approximately 50°C. Add hydrazine hydrate (a slight excess, e.g., 1.5-2.0 equivalents) dropwise while monitoring the temperature. The disappearance of the azo compound's color is a good visual indicator of reaction progress.
-
Reaction Monitoring: Maintain the mixture at 50°C and stir for the recommended time (which can vary from 1-3 hours). Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with distilled water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The resulting solid can be recrystallized from ethanol to yield pure 4-amino-3,5-dimethylpyrazole. An expected yield with this method is approximately 80%.[1]
Part 2: Optimizing the N-Acetylation Reaction
This is the final and most critical step. Common issues include incomplete reactions, the formation of side products, and difficulties in purification.
FAQ 2: What is the best acetylating agent and solvent for this reaction?
The choice of acetylating agent is a trade-off between reactivity and selectivity. For the acetylation of 4-amino-3,5-dimethylpyrazole, both acetic anhydride and acetyl chloride can be used, but they have distinct advantages and disadvantages.
| Feature | Acetic Anhydride | Acetyl Chloride |
| Reactivity | Moderately reactive | Highly reactive |
| Byproduct | Acetic acid (weak acid) | Hydrogen chloride (strong, corrosive acid) |
| Handling | Easier to handle, less moisture-sensitive | Highly moisture-sensitive, corrosive |
| Base Required | Optional, but can be used to accelerate | Almost always requires a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize HCl[2] |
| Typical Solvent | Glacial acetic acid, or can be run neat | Inert aprotic solvents (e.g., Dichloromethane, THF) |
Expert Recommendation: For routine, high-yield synthesis, acetic anhydride is the superior choice. Its reaction is easier to control, the acetic acid byproduct is less aggressive and can often be removed during aqueous work-up, and it minimizes the risk of aggressive side reactions.
FAQ 3: I'm seeing impurities in my final product. What are the likely side reactions?
Impurities often arise from over-acetylation or reaction at an unintended site. Understanding these possibilities is key to prevention.
Caption: Potential reaction pathways for the acetylation of 4-amino-3,5-dimethylpyrazole.
Causality and Prevention:
-
N,N-Diacetylation: This occurs when a second acetyl group attaches to the already acetylated nitrogen. It is favored by harsh conditions, such as high temperatures or a large excess of a highly reactive acetylating agent like acetyl chloride.
-
Prevention: Use a slight excess (1.1-1.2 equivalents) of acetic anhydride and maintain moderate temperatures (e.g., reflux in acetic acid or 80-100°C).
-
-
Ring N1-Acetylation: The pyrazole ring contains two nitrogen atoms. While the exocyclic 4-amino group is more nucleophilic and reacts preferentially, acetylation can occur at the N1 position of the pyrazole ring under forcing conditions.[2]
-
Prevention: Avoid highly reactive reagents like acetyl chloride in the absence of a controlled procedure. Acetic anhydride under the recommended conditions strongly favors acetylation at the 4-amino position.
-
FAQ 4: Can you provide a reliable, high-yield protocol for the acetylation step?
Absolutely. The following protocol utilizes acetic anhydride for a controlled and efficient reaction.
Optimized Protocol: Synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
-
Setup: In a round-bottom flask equipped with a reflux condenser, add 4-amino-3,5-dimethylpyrazole (1 equivalent).
-
Reagent Addition: Add glacial acetic acid as the solvent (enough to create a stirrable slurry/solution). Then, add acetic anhydride (1.1 equivalents) to the mixture.
-
Heating: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC, watching for the consumption of the starting amine.
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Then, carefully and slowly pour the reaction mixture into a beaker of ice-cold water with stirring. This will hydrolyze any excess acetic anhydride and precipitate the product.
-
Isolation: Collect the precipitated white solid by vacuum filtration.
-
Washing: Wash the solid on the filter with cold water to remove residual acetic acid, followed by a small amount of cold ethanol or diethyl ether to aid in drying.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. This protocol should yield a product with high purity and a yield typically exceeding 90%.
Part 3: Purification and Data Summary
FAQ 5: What is the most effective method to purify the final product?
For this compound, recrystallization is the most effective and scalable purification method.
-
Solvent Selection: A mixture of ethanol and water is an excellent choice. Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Alternative Solvents: Pure ethanol or isopropanol can also be effective recrystallization solvents.[1]
Quantitative Protocol Summary
The table below summarizes the key quantitative parameters for the optimized acetylation protocol.
| Parameter | Recommended Value | Rationale |
| Starting Material | 4-Amino-3,5-dimethylpyrazole | High purity is essential for high yield. |
| Acetylating Agent | Acetic Anhydride | Offers excellent reactivity with high selectivity and easier handling. |
| Molar Ratio (Amine:Anhydride) | 1 : 1.1 | A slight excess of anhydride drives the reaction to completion without promoting side reactions. |
| Solvent | Glacial Acetic Acid | Acts as both a solvent and a mild acid catalyst. |
| Temperature | Reflux (~118°C) | Provides sufficient energy for the reaction without causing degradation. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion; monitor by TLC. |
| Expected Yield | >90% | With pure starting material and careful work-up. |
References
-
Gürsoy, A., & Karali, N. (2006). A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. Journal of Faculty of Pharmacy of Istanbul University, 38(1), 71-79. [Link]
-
Li, H., et al. (2014). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods, 6(10), 3322-3328. [Link]
-
Thakare, N. R., et al. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 3329-3332. [Link]
Sources
Technical Support Center: Troubleshooting Regioselectivity in 3,5-Dimethylpyrazole Acetylation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the N-acetylation of 3,5-dimethylpyrazole. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of achieving regiochemical control in this critical transformation. As your dedicated application scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to solve challenges in your own laboratory settings.
The acetylation of 3,5-dimethylpyrazole presents a classic challenge in heterocyclic chemistry: controlling which of the two non-equivalent ring nitrogen atoms undergoes acylation. The outcome of this reaction is a delicate interplay of steric, electronic, and reaction conditions, leading to either the N1-acetylated or N2-acetylated (which is equivalent to N1 due to symmetry in the starting material, but becomes distinct upon substitution) product. In unsymmetrical pyrazoles, this becomes a competition between the N1 and N2 positions. For 3,5-dimethylpyrazole, the product is 1-acetyl-3,5-dimethylpyrazole, but achieving high yield and purity requires careful control. This guide provides field-proven insights to help you master this reaction.
Troubleshooting Guide & Common Issues
This section addresses specific experimental problems in a question-and-answer format.
Q1: My reaction yields a mixture of N-acetylated products that are difficult to separate. How can I improve the selectivity for the desired isomer?
A1: This is the most common challenge and it stems from a lack of control over the kinetic and thermodynamic pathways of the reaction.
The formation of isomeric products is governed by the principles of kinetic versus thermodynamic control.[1][2]
-
The Kinetic Product: Forms faster at lower temperatures because it has a lower activation energy. In pyrazole acylation, this is often the less sterically hindered product.
-
The Thermodynamic Product: Is the more stable product and is favored at higher temperatures or longer reaction times, which allow the initial products to equilibrate.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most effective strategy to favor the kinetic product. Perform the addition of your acetylating agent (e.g., acetyl chloride or acetic anhydride) at 0 °C or even -20 °C. Low temperatures prevent the reaction from overcoming the activation barrier to the thermodynamic product and can lock the outcome as the kinetic one.[2]
-
Choose a Bulky Acetylating Agent: While acetyl chloride is standard, using a more sterically demanding acylating agent can enhance selectivity by exaggerating the steric differences between the two nitrogen environments.
-
Employ a Non-Coordinating, Aprotic Solvent: Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene are excellent choices. They solvate the reagents without participating in the reaction, which can influence the transition state. Aprotic dipolar solvents can sometimes yield better results than polar protic ones like ethanol.[3]
-
Use a Sterically Hindered Base: If a base is required to scavenge the acid byproduct (like HCl from acetyl chloride), use a bulky, non-nucleophilic base such as 2,6-lutidine or diisopropylethylamine (DIPEA). This prevents the base from competing with the pyrazole as a nucleophile and can influence the steric environment of the transition state.
Q2: The overall yield of my acetylation reaction is low, even though the starting material is fully consumed.
A2: Low yield with complete consumption of starting material often points to product degradation, side reactions, or issues during workup and isolation.
Possible Causes & Solutions:
-
Diacetylation: Under strongly acylating conditions, it's possible to form a diacetylated pyrazolium salt intermediate, which may be unstable or difficult to isolate.
-
Solution: Use only a slight excess (1.05-1.1 equivalents) of the acetylating agent. Add the agent slowly and maintain a low temperature to prevent over-reaction.
-
-
Hydrolysis of the Product: N-acetyl pyrazoles can be susceptible to hydrolysis, especially under acidic or basic workup conditions. The acetyl group can be cleaved, reverting the product back to the starting pyrazole.
-
Solution: Ensure your workup is performed quickly and under neutral or mildly acidic/basic conditions. Use a saturated solution of sodium bicarbonate (NaHCO₃) for quenching, which is a weak base, followed by a brine wash. Avoid strong acids or bases like NaOH or HCl.
-
-
Product Solubility: The acetylated product may have different solubility properties than the starting material. You could be losing product during the extraction or crystallization phases.
-
Solution: Check the aqueous layer of your extraction via TLC to ensure no product is being lost. When crystallizing, use a solvent system optimized for the product. If separation is difficult, column chromatography is the most reliable purification method.[4]
-
Q3: I am unsure which isomer I have synthesized. How can I definitively characterize the regiochemistry?
A3: Structural confirmation is critical. While 3,5-dimethylpyrazole acetylation leads to a single product, these techniques are vital for unsymmetrical pyrazoles where true isomerism exists. The principles remain the same for confirming the structure.
Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.
-
¹H NMR: The chemical shift of the pyrazole ring proton (at C4) will be different for the N1 vs. N2 isomers in an unsymmetrical system. The acetyl methyl protons will also have distinct chemical shifts.
-
¹³C NMR: The shifts of the pyrazole ring carbons (C3, C4, C5) are highly sensitive to the position of the acetyl group.
-
2D NMR (NOESY/ROESY): This is the definitive method. A Nuclear Overhauser Effect (NOE) correlation between the acetyl methyl protons and the protons of the adjacent methyl group (at C3 or C5) unambiguously confirms which nitrogen is acetylated. An interaction between the acetyl protons and the C3-methyl protons confirms N1-acetylation.[5]
-
-
X-Ray Crystallography: If you can grow a suitable single crystal, this method provides absolute structural proof.
-
Comparison to Literature Data: Many pyrazole acetylations are well-documented. Compare your spectral data (¹H NMR, ¹³C NMR, melting point) with reported values from reputable sources.
Frequently Asked Questions (FAQs)
What are the key factors controlling regioselectivity in pyrazole acetylation?
The regioselectivity is primarily a balance of two major factors:
-
Steric Hindrance: The substituents on the pyrazole ring (in this case, the methyl groups at C3 and C5) create a sterically hindered environment around the adjacent nitrogen atoms. The acetylating agent will preferentially attack the less sterically encumbered nitrogen. This is often the dominant factor, especially with bulky reagents.[5][6][7]
-
Electronic Effects: The N2 nitrogen is generally considered more basic and nucleophilic than the N1 nitrogen due to its "pyridine-like" character.[8][9] In the absence of overwhelming steric factors, acylation might be expected to occur here. However, for 3,5-disubstituted pyrazoles, steric hindrance usually overrides this electronic preference.
What is the difference between kinetic and thermodynamic control in this reaction?
This concept is central to understanding and controlling the product ratio.[1][2][10]
-
Kinetic Control (Route A in Diagram): Occurs under irreversible conditions (low temperature, short reaction time). The major product is the one that forms fastest, which corresponds to the reaction pathway with the lowest activation energy (Ea). This is typically the less sterically hindered N1-acetylated product.
-
Thermodynamic Control (Route B in Diagram): Occurs under reversible conditions (higher temperature, long reaction time). The reaction is allowed to reach equilibrium. The major product is the most thermodynamically stable isomer, which may not be the one that forms the fastest.
The interplay between these two pathways is visualized in the reaction coordinate diagram below.
Reaction Pathway Diagram
Caption: Kinetic vs. Thermodynamic pathways in pyrazole acetylation.
How do different reaction parameters affect the N1/N2 isomer ratio?
The following table summarizes the expected outcomes based on experimental variables.
| Parameter | Condition Favoring N1 (Kinetic) | Condition Favoring N2 (Thermodynamic) | Rationale |
| Temperature | Low (e.g., 0 °C to -20 °C) | High (e.g., Reflux) | Low temperature prevents equilibration to the more stable product.[1][2] |
| Reaction Time | Short | Long | Short reaction times favor the faster-forming product before equilibrium can be established.[2] |
| Solvent | Aprotic, non-coordinating (DCM, THF) | Polar, protic solvents might facilitate proton transfer and equilibration. | Solvent can influence transition state stability and reaction reversibility.[3] |
| Base | Sterically hindered (2,6-Lutidine) | Small, less hindered (Pyridine, Et₃N) | A bulky base increases the steric congestion around the reaction center, favoring attack at the less hindered site. |
| Acetylating Agent | Bulky (e.g., Pivaloyl chloride) | Small (e.g., Acetyl chloride) | Increased steric bulk on the electrophile enhances selectivity for the less hindered nitrogen.[11] |
Recommended Protocol: Kinetically Controlled Synthesis of 1-Acetyl-3,5-dimethylpyrazole
This protocol is optimized to favor the formation of the kinetic product, 1-acetyl-3,5-dimethylpyrazole, with high regioselectivity and yield.
Materials:
-
3,5-Dimethylpyrazole
-
Acetyl Chloride (freshly distilled)
-
Anhydrous Dichloromethane (DCM)
-
2,6-Lutidine (or Diisopropylethylamine, DIPEA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve 3,5-dimethylpyrazole (1.0 eq) and 2,6-lutidine (1.2 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Acetylating Agent: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting pyrazole is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution while the flask is still in the ice bath.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove the lutidine), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-acetyl-3,5-dimethylpyrazole.[4]
Experimental Workflow Diagram
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (PDF) Steric Effects in the Nucleophilic Addition of Pyrazoles Unsubstituted at a Nitrogen Atom to the Double Bond of Maleic Anhydride [academia.edu]
- 8. pharmajournal.net [pharmajournal.net]
- 9. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
removing unreacted acetic anhydride from pyrazole acetamide products
Guide: Strategies for the Removal of Unreacted Acetic Anhydride
Welcome to the technical support center for scientists engaged in the synthesis of pyrazole acetamide derivatives. A common challenge in acetylation reactions is the efficient removal of excess acetic anhydride and its byproduct, acetic acid. Incomplete removal can lead to product degradation, inaccurate yield calculations, and complications in downstream applications. This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols to ensure the isolation of high-purity pyrazole acetamide products.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: I've completed my acetylation reaction. What is the most direct method to eliminate the excess acetic anhydride?
Answer: The most common and straightforward method is quenching , which involves converting the highly reactive acetic anhydride into the more easily removable acetic acid.[1] This is typically achieved through hydrolysis (reaction with water).[2][3]
The Underlying Chemistry: Acetic anhydride reacts with water in an exothermic reaction to yield two equivalents of acetic acid.[4] While effective, this hydrolysis is not instantaneous and can be slow in biphasic systems or at low temperatures.[5] The reaction is also autocatalyzed by the acetic acid it produces.[4]
Q2: My NMR spectrum shows persistent residual reagents after an aqueous workup. How can I improve the removal of acetic acid?
Answer: The primary method for removing the acetic acid byproduct is a liquid-liquid extraction using a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution.
The Underlying Chemistry: Acetic acid (pKa ~4.76) is readily deprotonated by a weak base like sodium bicarbonate to form sodium acetate. This ionic salt is highly soluble in the aqueous phase and is thus efficiently separated from your less polar organic product, which remains in the organic solvent.
Expert Insight: It is critical to use a mild base. Strong bases like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) can create a sufficiently high pH to hydrolyze the desired acetamide product back to the starting pyrazole amine.[6] Always monitor the pH of the aqueous layer during washing; it should be in the range of 7-8.
Detailed Protocol: Standard Aqueous Workup & Extraction
-
Cooling: After the reaction is complete, cool the reaction vessel in an ice bath to control the exotherm of the quench.
-
Quenching: Slowly and cautiously add cold deionized water or ice to the reaction mixture with vigorous stirring.[3] This will hydrolyze the bulk of the unreacted acetic anhydride.
-
Dilution: Dilute the mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Neutralization/Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution. Add the bicarbonate solution slowly to control CO₂ evolution (foaming). Repeat this wash until the aqueous layer is neutral or slightly basic (test with pH paper).[7]
-
Brine (saturated aqueous NaCl solution) to remove residual water from the organic layer.
-
-
Drying & Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Q3: My pyrazole acetamide product has poor stability in water or acidic conditions. Are there alternative quenching methods?
Answer: Yes. For sensitive substrates, quenching with a primary or secondary alcohol, such as methanol (MeOH) or isopropanol (i-PrOH), is a much milder alternative.
The Underlying Chemistry: Acetic anhydride reacts with alcohols (alcoholysis) to form an ester (e.g., methyl acetate or isopropyl acetate) and one equivalent of acetic acid. These esters are often more volatile and less reactive than acetic anhydride, simplifying their removal. The acetic acid byproduct must still be removed via a subsequent basic wash.
Table 1: Comparison of Common Quenching Reagents
| Reagent | Reaction | Byproducts | Advantages | Disadvantages |
| Water (H₂O) | Hydrolysis | Acetic Acid (2 eq.) | Inexpensive, readily available. | Can be harsh for sensitive substrates; exotherm needs control. |
| Methanol (MeOH) | Alcoholysis | Acetic Acid (1 eq.), Methyl Acetate (1 eq.) | Milder reaction; methyl acetate is volatile.[7] | Introduces an additional organic byproduct to be removed. |
| Isopropanol (i-PrOH) | Alcoholysis | Acetic Acid (1 eq.), Isopropyl Acetate (1 eq.) | Milder reaction; less volatile than methanol. | Introduces an additional organic byproduct to be removed. |
Q4: My product is water-soluble, making a standard liquid-liquid extraction impractical. How can I purify my compound?
Answer: For water-soluble products, you must avoid an aqueous workup. There are two primary strategies:
-
Azeotropic Removal: Acetic acid can be removed by forming an azeotrope with a solvent like toluene. After quenching with a minimal amount of alcohol, the solvent can be co-evaporated with toluene under reduced pressure.[6][7] This process is typically repeated several times to drive off the acetic acid.
-
Solid-Phase Scavengers: A more modern and highly effective approach is the use of a solid-supported scavenger. Polymer-bound amines (e.g., aminomethyl polystyrene) or basic resins can be added to the crude reaction mixture (dissolved in an appropriate solvent).[8] The resin selectively reacts with and binds both excess acetic anhydride and the acetic acid byproduct. The resin is then simply filtered off, leaving the purified product in solution.[9][10]
Q5: After quenching and extraction, my pyrazole acetamide is still not pure. What are the recommended final purification steps?
Answer: The two most powerful techniques for final purification are column chromatography and recrystallization. The choice depends on whether your product is a solid or an oil.
-
Column Chromatography: This is the most versatile method for purifying both solid and oil products.[11] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[12] For N-acetylated pyrazoles, which are moderately polar, a gradient elution from a non-polar solvent to a more polar solvent is often effective.[13]
-
Recrystallization: This is an excellent and often preferred method for purifying solid compounds.[14][15] The technique relies on the principle that the desired compound and its impurities have different solubilities in a given solvent system.[16] The ideal solvent will dissolve the compound when hot but not at room temperature, while impurities remain soluble at all temperatures.[14]
Table 2: Recommended Starting Solvents for Purification
| Purification Method | Recommended Solvent Systems | Rationale & Expert Tips |
| Column Chromatography | Hexanes/Ethyl Acetate, Dichloromethane/Methanol | Start with low polarity (e.g., 9:1 Hexanes:EtOAc) and gradually increase the proportion of the polar solvent. Monitor fractions by TLC.[11][17] |
| Recrystallization | Ethanol/Water, Ethyl Acetate/Hexanes, Methanol/Diethyl Ether | Dissolve the crude solid in the minimum amount of hot solvent in which it is more soluble. Slowly add the "anti-solvent" until the solution becomes cloudy, then allow to cool slowly to promote crystal growth.[18][19] |
Visualized Workflows and Mechanisms
The following diagrams illustrate the key chemical transformations and laboratory processes described in this guide.
Caption: Step-by-step workflow for product isolation.
References
-
Butler, A. R., & Gold, V. (1961). The hydrolysis of acetic anhydride. Part VI. Kinetics in deuterium oxide solution. Journal of the Chemical Society, 4362-4369. [Link]
-
ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation?[Link]
-
OSTI.GOV. (2008). The hydrolysis of acetic anhydride. part vi. kinetics in deuterium oxide solution. [Link]
-
ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?[Link]
-
Asiedu, N., et al. (2013). Kinetic Modeling of the Hydrolysis of Acetic Anhydride at Higher Temperatures using Adiabatic Batch Reactor (Thermos-Flask). Journal of Chemical and Process Engineering. [Link]
-
Chemistry Stack Exchange. (2016). In the reaction between salicylic acid and acetic anhydride to produce aspirin, why is it necessary to quench the reaction?[Link]
-
GlycoPOD. (2021). O-Acetylation using acetic anhydride in pyridine. [Link]
-
Olowoyo, S. O. (2018). Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. Electronic Theses and Dissertations. [Link]
-
ResearchGate. (2025). Hydrolysis of acetic anhydride: Non-adiabatic calorimetric determination of kinetics and heat exchange. [Link]
-
Reddit. (2018). Removing Excess Acetic Anhydride from Acylation reaction?[Link]
-
Arvia Technology. (n.d.). Pyrazole Wastewater Treatment | Pyrazole Removal From Water. [Link]
-
Rybak, A., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]
-
University of Salahaddin-Erbil. (n.d.). ACETYLATION. [Link]
-
Floris, R., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
ResearchGate. (2019). Remove acetic anhydride excess?[Link]
-
Nichols, L. (2022). Column Chromatography. YouTube. [Link]
-
TMP Chem. (2020). Acetylation of ferrocene and column chromatography. YouTube. [Link]
-
Chemistry LibreTexts. (2024). Experiment 6.14: Synthesis of Aspirin. [Link]
-
KGROUP. (2006). Quenching Reactive Substances. [Link]
- Google Patents. (2011).
-
Reddit. (2023). Acetic Anhydride Disposal. [Link]
-
Column-Chromatography.com. (2025). Column Chromatography Ferrocene and Acetylferrocene: A Guide to Effective Separation. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Chemistry Stack Exchange. (2020). How to remove Acetic Anhydride?[Link]
-
Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]
-
American Chemical Society Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]
-
Magritek. (n.d.). Column Chromatography. [Link]
- Google Patents. (2007). CA2623230A1 - Use of acid scavengers in removal of protons (acidity)
-
Danville Community College. (2020). CHM 242 Lab 1 Recrystallization of Acetanilide Part A. YouTube. [Link]
-
Nerz, J. (2013). How to Carry Out a Recrystallization. YouTube. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lohtragon.com [lohtragon.com]
- 10. Metal Scavengers [sigmaaldrich.com]
- 11. m.youtube.com [m.youtube.com]
- 12. echemi.com [echemi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Solubilization Protocols for N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
Ticket ID: SOL-PYR-04 Subject: Overcoming aqueous precipitation and solubility limits for N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide.[1] Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Diagnostic Phase: Why is this happening?
Before attempting solubilization, it is critical to understand the physicochemical barriers inherent to N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide.[1] Your precipitation issues likely stem from a conflict between the molecule's crystal lattice energy and its ionization state at neutral pH.
Physicochemical Profile
| Property | Value (Approx.) | Implication |
| Molecular Structure | Pyrazole ring + Acetamide | High potential for intermolecular Hydrogen Bonding (Donor/Acceptor pairs).[1] |
| Ionization (pKa) | Basic pKa | Critical: At pH 7.4, the molecule is neutral .[2] It lacks charge repulsion to prevent aggregation. |
| LogP (Lipophilicity) | Moderately lipophilic, but the planarity drives stacking/crystallization in water. | |
| Lattice Energy | High | The amide and pyrazole NH groups form a tight H-bond network in the solid state, resisting dissolution. |
The Root Cause: Users often attempt to dissolve this compound directly in water or PBS. Because the pyrazole nitrogen is only protonated at pH < 3, the molecule remains uncharged in biological buffers.[2] The water molecules cannot compete with the strong intermolecular forces holding the crystal together, resulting in "crashing out" or failure to dissolve.
Troubleshooting Protocols
Use the following decision matrix to select the correct solubilization strategy for your specific application.
Figure 1: Decision matrix for selecting the appropriate solubilization vehicle based on experimental constraints.
Protocol A: The "DMSO Spike" (Standard In Vitro)
Best for: Cellular assays where final concentration is < 100 µM.[2]
The Mechanism: Dimethyl sulfoxide (DMSO) disrupts the crystal lattice effectively. However, simply adding DMSO to water often causes immediate reprecipitation (the "Ouzo effect"). You must follow the "Reverse Addition" technique.
Step-by-Step:
-
Prepare Stock: Dissolve the solid compound in 100% anhydrous DMSO to create a high-concentration stock (e.g., 100 mM). Vortex until completely clear.
-
Checkpoint: If hazy, sonicate for 30 seconds.[2] Do not heat above 40°C to avoid acetamide hydrolysis.
-
-
Intermediate Dilution (Critical Step): Do NOT pipette the DMSO stock directly into the cell media.
-
Instead, prepare a "working solution" in pure water or saline that is 10x your final concentration.[2]
-
Technique: Pipette the DMSO stock slowly into the aqueous buffer while vortexing the buffer vigorously.
-
-
Final Application: Add the working solution to your assay plate.
Common Failure: User: "I added the DMSO stock to PBS and it turned cloudy." Fix: You likely exceeded the solubility limit of the neutral species. Keep the final DMSO concentration < 1% (v/v) and the compound concentration below 100 µM. If higher concentrations are needed, proceed to Protocol B.
Protocol B: Cyclodextrin Complexation (High Solubility)
Best for: Animal studies (IP/PO/IV) or high-concentration cellular assays.[1]
The Mechanism:
Hydroxypropyl-
Materials:
Step-by-Step:
-
Vehicle Prep: Prepare a 20% (w/v) HP-
-CD solution in Milli-Q water.[1] Stir until clear. -
Compound Addition: Add the solid N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide to the vehicle.
-
Energy Input:
-
Method: Sonicate for 10–15 minutes at ambient temperature.
-
Visual Check: The solution should turn from a suspension to a clear liquid.
-
-
Filtration: Pass the solution through a 0.22 µm PES or PVDF filter to remove any micro-crystals.
Why this works:
Literature on similar aminopyrazole kinase inhibitors demonstrates that HP-
Protocol C: pH Manipulation (Analytical Only)
Best for: HPLC/LC-MS Mobile Phases.[1]
The Mechanism:
To dissolve the compound for chromatography, we force ionization.[2] The pyrazole nitrogen (N2) has a pKa of
Recipe:
-
Solvent A: Water + 0.1% Formic Acid (pH
2.7) or 0.1% TFA (pH 2.0).[2] -
Solvent B: Acetonitrile (AcN).[3]
Warning: Do not use this method for biological assays. The acidity required to solubilize the compound (pH < 3) is cytotoxic and incompatible with most buffers.
Frequently Asked Questions (FAQ)
Q: Can I use ethanol instead of DMSO?
A: Ethanol is less effective. The dielectric constant of DMSO (
Q: I see a precipitate after freezing and thawing my DMSO stock. A: This is normal. DMSO freezes at 19°C. Upon thawing, the compound may crystallize locally. Action: Warm the vial in your hands or a 37°C water bath and vortex until clear before pipetting. Never pipette from a suspension.
Q: Can I make a salt form (e.g., Hydrochloride) to improve solubility? A: Theoretically, yes.[2] However, pyrazoles are very weak bases. The hydrochloride salt is often hygroscopic and unstable, prone to hydrolysis back to the free base upon exposure to moisture or neutral buffers [3].[2] We recommend generating the salt in situ (Protocol C) rather than isolating the solid salt.
Q: What is the maximum stability of the compound in water? A: Once dissolved (via Protocol B), the acetamide bond is stable at neutral pH for 24–48 hours at 4°C. Avoid extreme basic conditions (pH > 10), which can hydrolyze the amide bond.[2]
References
-
Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2011). ACS Medicinal Chemistry Letters. (Demonstrates use of 20% HP-β-CD for pyrazole solubility).
-
Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology.
Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) before handling chemical compounds.
Sources
- 1. Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]- | C22H27N7O2 | CID 25074316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Technical Support Center: Selective Acetylation of 4-Amino-3,5-dimethylpyrazole
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, chemists, and drug development professionals who are working with 4-amino-3,5-dimethylpyrazole and facing challenges with controlling its acetylation. The primary focus is to provide actionable troubleshooting advice and a foundational understanding of the reaction to prevent the common issue of di-acetylation, thereby maximizing the yield of the desired 4-acetamido-3,5-dimethylpyrazole.
Understanding the Challenge: Mono- vs. Di-acetylation
4-Amino-3,5-dimethylpyrazole possesses three potential nucleophilic sites for acetylation: the exocyclic primary amino group (-NH₂) at the C4 position and the two nitrogen atoms within the pyrazole ring (N1 and N2). The exocyclic amino group is significantly more nucleophilic and is the desired site for mono-acetylation. However, under certain conditions, a second acetylation can occur, typically at the N1 position of the pyrazole ring, leading to the formation of an undesired di-acetylated byproduct. Controlling the reaction conditions is therefore paramount to achieving high selectivity for the mono-acetylated product.
Reaction Pathway Overview
The diagram below illustrates the competitive reaction pathways. The primary goal is to favor the formation of the mono-acetylated product while minimizing the progression to the di-acetylated byproduct.
Caption: Reaction scheme for the acetylation of 4-amino-3,5-dimethylpyrazole.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the acetylation reaction in a direct question-and-answer format.
FAQ 1: I am consistently observing a significant amount of a di-acetylated byproduct in my reaction mixture. What is causing this?
The formation of a di-acetylated product is a classic case of over-reaction, driven by several key factors:
-
Excess Acetylating Agent: Using a significant excess of the acetylating agent (e.g., acetic anhydride or acetyl chloride) is the most common cause. Once the more reactive exocyclic amine is acetylated, the excess reagent can then react with the less nucleophilic ring nitrogen, especially under forcing conditions. Studies on similar amino-azole systems confirm that traditional diacetylation methods often employ neat, boiling acetic anhydride, which invariably leads to multiple acetylated products.[1]
-
High Reaction Temperature: Elevated temperatures provide the necessary activation energy for the less reactive pyrazole ring nitrogen to attack the acetylating agent. Reactions performed at reflux are highly prone to di-acetylation.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the initial mono-acetylation is complete gives the di-acetylation side reaction more time to occur.
-
Use of Strong Bases: While a base is necessary when using acetyl chloride to scavenge HCl, a very strong base can deprotonate the pyrazole ring's N-H, creating a highly nucleophilic pyrazolate anion. This anion will readily react with the acetylating agent, promoting N1-acetylation.
FAQ 2: How can I modify my protocol to selectively synthesize the mono-acetylated product, 4-acetamido-3,5-dimethylpyrazole?
Achieving high selectivity for mono-acetylation hinges on carefully controlling the reaction's kinetics and stoichiometry.
-
Control Stoichiometry: This is the most critical parameter. Use a precisely measured amount of the acetylating agent, typically between 1.0 and 1.2 equivalents relative to the 4-amino-3,5-dimethylpyrazole. This ensures there is not a large excess of the reagent available to facilitate the second acetylation. Using equivalent amounts of acetic anhydride has been shown to achieve selective mono-acetylation in other amino-azole systems.[1]
-
Maintain Low Temperatures: Start the reaction at 0 °C by adding the acetylating agent dropwise to a cooled solution of the aminopyrazole. After the addition, allow the reaction to warm slowly to room temperature. This controlled temperature profile favors the more kinetically rapid acetylation of the exocyclic amine over the ring nitrogen.
-
Choose the Right Solvent: Aprotic solvents such as tetrahydrofuran (THF), dioxane, or dimethylformamide (DMF) are generally effective.[1][2][3][4] The choice of solvent can influence reaction rates and selectivity.
-
Monitor Reaction Progress: Actively monitor the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The goal is to quench the reaction as soon as the starting aminopyrazole is consumed, before significant amounts of the di-acetylated product can form.
FAQ 3: When should I use a base like pyridine or triethylamine, and how does it influence the reaction?
The choice of acetylating agent dictates the need for a base.
-
With Acetic Anhydride (Ac₂O): A base is not strictly required, as the byproduct is acetic acid, which is generally not reactive enough to interfere. However, a mild, non-nucleophilic base can be used to neutralize the acetic acid if desired.
-
With Acetyl Chloride (AcCl): A base is essential . Acetyl chloride reacts to produce hydrochloric acid (HCl) as a byproduct. The HCl will protonate the unreacted amino groups on the starting material, forming an ammonium salt. This deactivates the nucleophile and halts the reaction. A base, such as pyridine or triethylamine, is added to scavenge the HCl, allowing the reaction to proceed to completion.[4][5] Pyridine can also serve as a nucleophilic catalyst in these reactions.
FAQ 4: My final product is a mixture that is difficult to separate. What are the best purification strategies?
If a mixture of mono- and di-acetylated products is obtained, separation can be challenging but is achievable.
-
Flash Column Chromatography: This is the most reliable method for separating compounds with different polarities. The di-acetylated product is typically less polar than the mono-acetylated product due to the masking of the N-H group. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is usually effective.
-
Recrystallization: If there is a significant difference in the crystallinity and solubility of the products, recrystallization can be an effective and scalable purification method. You may need to screen several solvents to find optimal conditions.
Data Summary: Controlling Selectivity
The following table summarizes how key experimental parameters can be adjusted to favor the desired mono-acetylation outcome.
| Parameter | Condition for Mono-acetylation (High Selectivity) | Condition Leading to Di-acetylation (Low Selectivity) | Rationale |
| Acetylating Agent Stoichiometry | 1.0 - 1.2 equivalents | > 1.5 equivalents or large excess | Limits the availability of the reagent for the second, slower acetylation step.[1] |
| Temperature | 0 °C to Room Temperature | Reflux or > 50 °C | Lower energy input favors the kinetically preferred reaction at the more nucleophilic exocyclic amine. |
| Reaction Time | Monitored and quenched upon completion (TLC/HPLC) | Extended reaction times (e.g., overnight) | Prevents the slower di-acetylation reaction from proceeding after the starting material is consumed. |
| Base (with AcCl) | 1.1 - 1.5 equivalents (e.g., Pyridine, Et₃N) | Strong, deprotonating bases (e.g., NaH) | A stoichiometric base neutralizes HCl without significantly increasing the nucleophilicity of the ring nitrogen.[5] |
| Solvent | Aprotic (THF, Dioxane, DMF) | Protic or highly polar solvents might alter reactivity | Aprotic solvents effectively solvate the reactants without interfering with the reaction mechanism.[1][2][3] |
Recommended Experimental Protocol
This protocol is a starting point for the selective mono-acetylation of 4-amino-3,5-dimethylpyrazole. Researchers should optimize conditions based on their specific setup and analytical capabilities.
Materials:
-
4-amino-3,5-dimethylpyrazole
-
Acetic Anhydride (Ac₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer, round-bottom flask, ice bath, and standard glassware
Procedure:
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-3,5-dimethylpyrazole (1.0 eq.) in anhydrous THF (approx. 10 mL per gram of starting material).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Reagent: Add acetic anhydride (1.1 eq.) dropwise to the cold, stirring solution over 15-20 minutes. Ensure the temperature does not rise above 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using 1:1 ethyl acetate/hexane as the mobile phase). The reaction is complete when the starting material spot is no longer visible.
-
Quenching: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. This will neutralize any remaining acetic anhydride and acetic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography or recrystallization to obtain pure 4-acetamido-3,5-dimethylpyrazole.
References
- N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases - PMC. (n.d.).
- Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles. (n.d.). Benchchem.
- The proposed general mechanism for the synthesis of 1-acetyl pyrazoline.... (n.d.).
-
Acetylation of 5-amino-1H-[1][6][7]triazole revisited . (n.d.). ResearchGate.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025, October 23). MDPI.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.).
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC. (2025, October 23).
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC. (n.d.).
- SYNTHESIS METHODS OF PYRAZOLE DERIV
- A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and rel
- The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxyl
- PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). (2020, May 20). YouTube.
- Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 5).
- SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID*. (n.d.).
- 3,5-Dimethylpyrazole synthesis. (n.d.). ChemicalBook.
- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013, September 25). TSI Journals.
- Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. (2023, April 25).
- Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its deriv
- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
- The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxyl
- N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC. (n.d.).
- Method for preparing 3.5-dimethylpyrazole. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. (PDF) The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate [academia.edu]
- 3. The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reflux Time for Pyrazole Amine Acetylation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for a common yet nuanced reaction: the acetylation of pyrazole amines. As a Senior Application Scientist, my goal is to move beyond simple procedural steps and delve into the mechanistic reasoning behind optimizing this crucial transformation, with a specific focus on reflux time.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind acetylating a pyrazole amine via reflux?
A1: Acetylation of a pyrazole amine is a nucleophilic acyl substitution reaction. The amino group (-NH2) on the pyrazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride or acetyl chloride. Refluxing the reaction mixture provides the necessary thermal energy to overcome the activation energy barrier of the reaction, thereby increasing the reaction rate.[1][2] The condenser in the reflux setup prevents the loss of volatile solvents and reactants by cooling the vapors and returning them to the reaction flask, allowing the reaction to be maintained at the solvent's boiling point for an extended period.[2]
Q2: Which acetylating agent is preferred, acetic anhydride or acetyl chloride?
A2: Both acetic anhydride and acetyl chloride are effective acetylating agents.[3] Acetic anhydride is generally preferred for its milder reactivity and the fact that the byproduct, acetic acid, is less corrosive than the hydrogen chloride gas produced when using acetyl chloride. However, acetyl chloride is more reactive and may be necessary for less nucleophilic amines. The choice often depends on the specific substrate and desired reaction conditions.
Q3: Can catalysts be used to improve the efficiency of pyrazole amine acetylation?
A3: Yes, both acid and base catalysts can be employed. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, can protonate the carbonyl oxygen of the acetylating agent, making it more electrophilic and susceptible to nucleophilic attack.[4] Conversely, a base can deprotonate the pyrazole amine, increasing its nucleophilicity. 4-Dimethylaminopyridine (DMAP) is a particularly effective nucleophilic catalyst for acetylation reactions.[5]
Q4: How does the position of the amine group on the pyrazole ring affect the reaction?
A4: The position of the amine group (e.g., C3, C4, or C5) influences its nucleophilicity due to the electronic effects of the pyrazole ring nitrogens.[3] The lone pair of electrons on the amine is in conjugation with the aromatic system, and its availability for reaction can be affected by the electron-withdrawing or -donating nature of the substituents on the ring. This can impact the required reflux time and overall reaction success.
Troubleshooting Guide: Optimizing Reflux Time
One of the most critical parameters to control in this synthesis is the reflux time. Insufficient time leads to incomplete reactions, while excessive reflux can result in byproduct formation and degradation.
Issue 1: Low or No Product Yield After an Assumed "Standard" Reflux Time
Possible Cause: Incomplete reaction due to insufficient activation energy or time.
Troubleshooting Steps:
-
Reaction Monitoring is Key: Do not rely on a predetermined reflux time. The most reliable method to determine the optimal reflux time is to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] Spot the reaction mixture alongside your starting material at regular intervals (e.g., every 30-60 minutes). The reaction is complete when the starting material spot has disappeared.
-
Increase Reflux Time Incrementally: If the reaction is proceeding but is slow, extend the reflux time.[6] It's crucial to do this in a controlled manner while continuing to monitor via TLC to avoid potential side reactions.
-
Re-evaluate Your Solvent: The boiling point of your solvent dictates the reaction temperature. If your solvent's boiling point is too low, the reaction may not have enough energy to proceed efficiently. Consider switching to a higher-boiling point solvent if appropriate for your substrate's solubility.
-
Consider a Catalyst: As mentioned in the FAQs, adding a catalytic amount of acid or a nucleophilic catalyst like DMAP can significantly accelerate the reaction, reducing the required reflux time.[4][5]
Issue 2: Presence of Multiple Spots on TLC Plate, Indicating Impurities or Side Products
Possible Cause: Excessive reflux time or temperature leading to side reactions or product degradation.
Troubleshooting Steps:
-
Identify the Side Products (If Possible): If you have access to LC-MS or other analytical techniques, try to identify the major byproducts. Common side reactions can include di-acetylation (if there are other reactive sites) or decomposition of the starting material or product.
-
Reduce Reflux Time: This is the most direct solution if you suspect over-refluxing is the issue. Based on your reaction monitoring, stop the reaction as soon as the starting material is consumed.
-
Lower the Reaction Temperature: If possible, use a lower boiling point solvent to reduce the overall reaction temperature. This can minimize the rate of side reactions, which often have a higher activation energy than the desired acetylation.
-
Optimize Reagent Stoichiometry: Using a large excess of the acetylating agent can sometimes lead to side reactions. Try using a smaller excess (e.g., 1.1 to 1.5 equivalents).
Issue 3: Difficulty in Determining Reaction Completion by TLC
Possible Cause: The product and starting material have very similar polarities, making them difficult to resolve on a TLC plate.
Troubleshooting Steps:
-
Optimize Your TLC Solvent System: Experiment with different solvent systems of varying polarities. A small change in the solvent ratio (e.g., from 9:1 hexane:ethyl acetate to 8:2) can sometimes be enough to achieve separation. Adding a small amount of a third solvent, like methanol or triethylamine, can also help.
-
Use a Different Visualization Technique: Some compounds are not strongly UV-active. Try using different visualization methods, such as iodine vapor or a potassium permanganate stain, to see if you can better differentiate the spots.[8]
-
Switch to an Alternative Monitoring Technique: If TLC remains challenging, LC-MS is a more powerful tool for monitoring the reaction, as it can differentiate compounds by both their retention time and mass-to-charge ratio.[9]
Experimental Protocols
Protocol 1: General Procedure for Acetylation of a Pyrazole Amine with Acetic Anhydride
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the pyrazole amine (1.0 eq) in a suitable solvent (e.g., glacial acetic acid, toluene, or dioxane).
-
Reagent Addition: Slowly add acetic anhydride (1.1 - 2.0 eq) to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux.[10] The temperature will be determined by the boiling point of the chosen solvent.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If using glacial acetic acid as the solvent, carefully pour the mixture into ice-cold water to precipitate the product. If using another solvent, it may be necessary to perform an aqueous work-up, such as washing with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by extraction with an organic solvent.
-
Purification: Collect the crude product by filtration or after solvent evaporation and purify by recrystallization or column chromatography.
Table 1: Troubleshooting Summary for Reflux Time Optimization
| Issue | Primary Cause | Recommended Action |
| Low/No Yield | Incomplete Reaction | Monitor reaction progress with TLC/LC-MS; incrementally increase reflux time. |
| Multiple Spots on TLC | Side Reactions/Degradation | Reduce reflux time based on monitoring; consider a lower boiling point solvent. |
| Difficulty Monitoring by TLC | Poor Resolution | Optimize TLC solvent system; use alternative visualization or monitoring techniques (LC-MS). |
Visualization of the Optimization Workflow
Below is a diagram illustrating the decision-making process for optimizing the reflux time for pyrazole amine acetylation.
Sources
- 1. study.com [study.com]
- 2. youtube.com [youtube.com]
- 3. pharmajournal.net [pharmajournal.net]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. (PDF) The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate [academia.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
Introduction
Welcome to the technical support guide for the purification of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and encountering challenges in its isolation and purification. The synthesis of pyrazole derivatives, while often straightforward, can result in a variety of byproducts that complicate downstream applications.[1] This guide provides a structured approach to troubleshooting common separation issues, grounded in the chemical principles of the molecule and its likely contaminants. We will move from initial assessment and bulk purification techniques to high-resolution chromatographic methods, explaining the causality behind each experimental choice.
Section 1: Understanding the Chemistry - Common Impurities and Their Origin
Effective purification begins with understanding the potential impurities in your crude reaction mixture. The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide typically proceeds through the acetylation of 4-amino-3,5-dimethyl-1H-pyrazole. This seemingly simple step can generate several byproducts.
A plausible synthetic pathway is illustrated below, highlighting the origin of common impurities.
Caption: Plausible synthesis and byproduct formation.
The table below summarizes the key byproducts and the properties that can be exploited for their separation.
| Impurity / Byproduct | Likely Origin | Key Differentiating Property | Separation Strategy |
| 4-amino-3,5-dimethyl-1H-pyrazole | Incomplete reaction | More polar, more basic | Column chromatography, Acid wash (protonates and moves to aqueous layer) |
| Acetic Acid / HCl | Reagent byproduct | Acidic | Aqueous basic wash (e.g., NaHCO₃) |
| N-(1-acetyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide[2] | N-acetylation side reaction | Less polar than product | Column chromatography |
| Polymeric tars | High reaction temperatures | Insoluble in many organic solvents | Filtration, Trituration |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification process.
Q1: What is the very first step I should take to purify my crude product after the reaction work-up? A: Before attempting more complex methods like chromatography or recrystallization, perform a simple liquid-liquid extraction with a basic wash. Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). Wash this solution sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and then a brine (saturated NaCl) solution. This removes acidic byproducts like acetic acid or HCl, which can significantly simplify subsequent purification steps.
Q2: My compound is streaking badly on my silica TLC plate. What does this mean and how do I fix it? A: Streaking is a classic sign that your compound is interacting too strongly with the acidic silica gel stationary phase. Pyrazoles are basic heterocycles and can protonate on the silica surface, leading to poor peak shape and difficult separation. To resolve this, you need to deactivate the silica. Add a small amount of a basic modifier, like triethylamine (Et₃N) or ammonia in methanol, to your mobile phase (eluent). A typical starting point is 0.1-1% Et₃N in your ethyl acetate/hexane eluent. This will neutralize the acidic sites on the silica and allow your compound to elute cleanly.[3][4]
Q3: When should I choose recrystallization over column chromatography? A: Recrystallization is the preferred method for final purification when your crude product is already relatively pure (>90%) and you need to remove small amounts of closely-related impurities or colored contaminants. It is highly efficient, scalable, and cost-effective. Column chromatography is necessary when your crude mixture contains multiple components with similar polarities or when starting materials and byproducts are present in significant quantities, as it offers much higher resolving power.[1][5]
Q4: My product won't crystallize from the chosen solvent. What are my options? A: If crystallization fails, several techniques can be employed:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a "seed" crystal from a previous pure batch.
-
Increase Concentration: Slowly evaporate some of the solvent to increase the saturation of your compound.
-
Use an Anti-Solvent: Add a second solvent in which your compound is insoluble (but which is miscible with your crystallization solvent) dropwise until turbidity persists. For example, if your compound is dissolved in hot ethanol, slowly adding water can often induce crystallization.[4]
-
Re-purify: If these methods fail, it is likely your compound is not pure enough to crystallize. You may need to perform column chromatography first and then recrystallize the resulting product.
Section 3: Detailed Troubleshooting and Protocols
This section provides step-by-step protocols for overcoming specific purification challenges.
Troubleshooting Scenario 1: Crude product contains significant unreacted starting material and acidic byproducts.
-
Problem: A TLC analysis shows a high-polarity spot corresponding to the starting amine and the crude material has an acidic pH.
-
Solution Workflow: An acid-base extraction is the most effective initial cleanup step.
Caption: Workflow for initial acid-base cleanup.
Protocol 3.1: Acid-Base Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Basic Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert gently several times, venting frequently to release any CO₂ pressure. Shake more vigorously for 1 minute.
-
Separation: Allow the layers to separate fully. Drain and discard the lower aqueous layer.
-
Brine Wash: Add an equal volume of saturated aqueous sodium chloride (brine) solution to the remaining organic layer. Shake for 30 seconds. This step helps to remove residual water from the organic phase.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) until the drying agent no longer clumps together.
-
Concentration: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the cleaned-up crude product.
Troubleshooting Scenario 2: TLC shows multiple spots with similar Rf values after initial cleanup.
-
Problem: The desired product co-elutes with byproducts like the N-acetylated impurity, making recrystallization ineffective.
-
Solution Workflow: Flash column chromatography is required for separation.
Protocol 3.2: Flash Column Chromatography on Deactivated Silica
-
Mobile Phase Selection:
-
On a TLC plate, test various solvent systems. Start with a mixture of ethyl acetate and hexane.
-
The goal is to find a system where the desired product has an Rf value of ~0.3.
-
Crucially, add 0.5% triethylamine (Et₃N) to the solvent mixture to prevent streaking.[4]
-
| Example Mobile Phase System | Product (Target) Rf | N-acetyl Byproduct Rf | Starting Amine Rf | Assessment |
| 20% EtOAc / 80% Hexane (+0.5% Et₃N) | 0.15 | 0.25 | 0.05 | Not enough elution. Increase polarity. |
| 40% EtOAc / 60% Hexane (+0.5% Et₃N) | 0.30 | 0.45 | 0.10 | Good separation. Ideal for column. |
| 60% EtOAc / 40% Hexane (+0.5% Et₃N) | 0.55 | 0.65 | 0.30 | Too polar. Spots are too high. |
-
Column Preparation:
-
Select a column size appropriate for your sample amount (a general rule is a 50:1 to 100:1 ratio of silica mass to crude product mass).
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 10% EtOAc/Hexane).
-
Pour the slurry into the column and use positive pressure to pack the bed, ensuring no air bubbles are trapped.[3]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude product in a minimal amount of a strong solvent (like DCM or methanol).
-
Add a small amount of silica gel (2-3 times the mass of your product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. This is your dry-loaded sample.
-
Carefully add this powder to the top of the packed column bed, creating a small, even layer. This method provides far superior separation compared to loading the sample dissolved in a liquid.[5]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, starting with a lower polarity than your target TLC system and gradually increasing the polarity (gradient elution).
-
Collect fractions of a suitable volume and monitor them by TLC to identify which contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide.[6]
-
Troubleshooting Scenario 3: Product is >95% pure by NMR but is discolored (e.g., yellow or tan).
-
Problem: Trace, highly colored impurities remain that were not fully removed by chromatography.
-
Solution Workflow: Recrystallization is the ideal final polishing step.
Protocol 3.3: Recrystallization
-
Solvent Screening:
-
Place a small amount of your purified product into several test tubes.
-
Add a few drops of different solvents (see table below) to each tube. A good solvent will dissolve the compound when hot but not when cold. An ethanol/water or ethyl acetate/hexane mixture is often a good starting point for pyrazole derivatives.[4][7]
-
| Solvent | Boiling Point (°C) | Properties |
| Ethanol | 78 | Good general-purpose solvent for moderately polar compounds. |
| Isopropanol | 82 | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | Good for moderately polar compounds; often used with hexane as an anti-solvent. |
| Water | 100 | Product is likely poorly soluble; can be used as an anti-solvent with alcohols. |
-
Recrystallization Procedure (Example: Ethanol/Water):
-
Place the compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution through a fluted filter paper to remove colored impurities.
-
To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot ethanol to redissolve the precipitate.
-
Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent (in this case, a cold ethanol/water mixture).
-
Dry the crystals under vacuum to obtain the pure, colorless N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide.
-
References
- BenchChem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
- BenchChem. (2025). Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives.
- Pawar, R. P., et al. (n.d.). Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone. International Journal of ChemTech Research.
- Kärki, T., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
- Ghozlan, S. A. S., et al. (2019). synthesis of novel N-(pyrazol-5-yl)pyridine-3,5-dicarbonitrile, pyraz. Arkivoc.
- Google Patents. (n.d.). Method for the preparation of a mixture of n-((3-methyl-1h-pyrazole-1-yl)methyl...
- ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography.
- TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives.
- Google Patents. (n.d.). Method for preparing 3.5-dimethylpyrazole.
- Jian, L. (2011). Synthesis and Characterization of N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetamide Hemi Acetic Acid Solvate. Asian Journal of Chemistry.
- Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole.
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- ResearchGate. (n.d.). A Facile One Step synthesis of 3-[2-(3,5-Dimethyl-1H-Pyrazol-1-Yl)-4-Thiazolyl]-2H-1-Benzopyran-2-Ones Under Solvent Free Conditions.
- PubChemLite. (n.d.). N-(1-acetyl-3,5-dimethyl-1h-pyrazol-4-yl)acetamide.
Sources
- 1. pdeaamcollege.edu.in [pdeaamcollege.edu.in]
- 2. PubChemLite - N-(1-acetyl-3,5-dimethyl-1h-pyrazol-4-yl)acetamide (C9H13N3O2) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tsijournals.com [tsijournals.com]
- 7. asianpubs.org [asianpubs.org]
Validation & Comparative
1H NMR Chemical Shifts of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide: A Comparative Technical Guide
Executive Summary
Molecule: N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide CAS: 1072-52-2 (Generic for 4-acetamido-3,5-dimethylpyrazole) Application: Ligand synthesis, drug discovery (kinase inhibition scaffolds), and coordination chemistry.
This guide provides a high-resolution analysis of the 1H NMR spectral characteristics of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide. Unlike standard spectral databases, this document focuses on the comparative performance of solvent systems (DMSO-d₆ vs. CDCl₃) and the diagnostic differentiation between the target molecule and its precursor, 4-amino-3,5-dimethylpyrazole.
Part 1: Structural Analysis & Tautomeric Equilibrium
The spectral complexity of this molecule arises from the annular tautomerism of the pyrazole ring. In solution, the proton on the ring nitrogen rapidly exchanges between position 1 and position 2. This renders the methyl groups at positions 3 and 5 chemically equivalent on the NMR timescale at room temperature, appearing as a single intensified singlet.
Structural Diagram (DOT Visualization)
Figure 1: Tautomeric equilibrium rendering the 3,5-dimethyl positions equivalent on the NMR timescale.
Part 2: Comparative NMR Data
The choice of solvent is critical for this analyte. DMSO-d₆ is the recommended solvent for characterization because it stabilizes the labile NH protons (both the amide and the pyrazole ring NH) via hydrogen bonding, making them visible and sharp. In CDCl₃, these protons often broaden significantly or disappear due to rapid exchange.
Table 1: Chemical Shift Assignments (DMSO-d₆ vs. CDCl₃)
| Proton Assignment | Multiplicity | δ (ppm) in DMSO-d₆ (Recommended) | δ (ppm) in CDCl₃ (Alternative) | Diagnostic Note |
| Acetyl-CH₃ | Singlet (3H) | 1.98 – 2.05 | 2.10 – 2.20 | Distinct sharp singlet; diagnostic of successful acetylation. |
| Ring-CH₃ (3,5) | Singlet (6H) | 2.10 – 2.20 | 2.20 – 2.30 | Appears as one signal due to tautomeric averaging. |
| Amide NH | Broad Singlet (1H) | 9.20 – 9.40 | 7.50 – 8.50 (Broad) | Critical Diagnostic. Shifts downfield significantly from amine precursor. |
| Pyrazole NH | Broad Singlet (1H) | 12.00 – 12.60 | Not Observed / Very Broad | Often invisible in chloroform; requires DMSO to observe. |
Performance Comparison: Precursor vs. Product
Monitoring the reaction progress requires tracking the shift of the nitrogen-bound protons.
-
Precursor (4-amino-3,5-dimethylpyrazole): The primary amine (-NH₂) signal appears upfield at ~3.30 – 4.00 ppm (DMSO-d₆).
-
Product (Target): Upon acetylation, this signal vanishes and is replaced by the amide -NH signal downfield at ~9.30 ppm .
Part 3: Experimental Protocol (Synthesis & Validation)
This protocol describes the "Green Acetylation" method, which avoids harsh acid chlorides, prioritizing atom economy and ease of purification.
Workflow Diagram (DOT Visualization)
Figure 2: Step-by-step synthesis and validation workflow.
Detailed Methodology
-
Reactants: Dissolve 4-amino-3,5-dimethylpyrazole (10 mmol) in ethanol (20 mL).
-
Acetylation: Add acetic anhydride (12 mmol) dropwise.
-
Expert Insight: A slight excess of anhydride ensures complete conversion of the amine. Avoid large excesses to prevent di-acetylation (though rare due to steric hindrance).
-
-
Reaction: Reflux the mixture for 1–2 hours.
-
Checkpoint: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting amine is more polar (lower Rf) than the amide product.
-
-
Workup: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The product should precipitate immediately as a white solid.
-
Purification: Filter the solid and wash with cold water. Recrystallize from ethanol/water if necessary.
-
Yield: Typical yields range from 75% to 90%.
Part 4: Technical Insights & Troubleshooting
Solvent-Induced Shifts (ASIS)
If the acetyl-methyl signal overlaps with the ring-methyl signals (a common issue in CDCl₃), switch to Benzene-d₆ . The magnetic anisotropy of the benzene ring will induce an upfield shift in the acetyl-methyl protons more strongly than the ring-methyls, resolving the overlap.
The "Missing" Proton
Researchers often panic when they cannot find the Pyrazole NH (approx. 12-13 ppm) or the Amide NH.
-
Cause: Chemical exchange with trace water in the solvent or rapid tautomerism.
-
Solution:
-
Ensure the DMSO-d₆ is dry (ampoules preferred over stock bottles).
-
Run the NMR at a lower temperature (e.g., 273 K). This slows the exchange rate, sharpening the NH signals.
-
Differentiation from Isomers
Be wary of 1-acetyl-3,5-dimethyl-4-aminopyrazole (acetylation on the ring nitrogen).
-
Differentiation: In the target molecule (4-acetamido), the Ring NH is present (broad signal >12 ppm). In the ring-acetylated impurity, there is no Ring NH signal, and the symmetry of the 3,5-methyls may be broken, resulting in two distinct methyl singlets for the ring carbons.
References
-
Limbach, H. H., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. New Journal of Chemistry.
-
El-Sawy, E. R., et al. (2013). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research.
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.
-
PubChem Database. (2025). 4-Amino-3,5-dimethylpyrazole Spectral Data. National Library of Medicine.
A Researcher's Guide to the Infrared Spectroscopy of Pyrazole-4-acetamide: A Comparative Analysis
Introduction: Beyond the Spectrum
Infrared (IR) spectroscopy remains an indispensable first-line technique in the structural elucidation of novel chemical entities, particularly within the fast-paced environment of drug discovery and development. For researchers working with heterocyclic compounds, the ability to rapidly confirm the presence of key functional groups is critical. Pyrazole-4-acetamide, a scaffold of significant interest due to the prevalence of both pyrazole and amide moieties in pharmacologically active molecules, presents a unique and informative infrared spectrum.
This guide provides an in-depth analysis of the characteristic IR absorption bands for pyrazole-4-acetamide. We move beyond a simple list of frequencies, offering a comparative look at the spectral signatures of the constituent pyrazole ring and the primary acetamide side chain. By understanding the origin of each peak and how they manifest in an integrated spectrum, researchers can confidently identify and characterize this important molecular framework.
Section 1: The Unmistakable Signature of the Primary Acetamide Group
The primary acetamide group (-CH₂CONH₂) is rich with IR-active vibrations, providing several strong and easily identifiable bands. Its spectral characteristics are dominated by the N-H and C=O bonds, which are highly sensitive to their local chemical environment, especially hydrogen bonding.
N-H Stretching: The Diagnostic Doublet
A primary amide is distinguished by the presence of an -NH₂ group, which gives rise to two distinct stretching vibrations in the 3170–3370 cm⁻¹ region: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency.[1] These peaks are typically of medium intensity and are often broadened due to intermolecular hydrogen bonding, a common feature in solid-state amides.[1][2] The presence of this doublet is a clear indicator of a primary amide over a secondary (one peak) or tertiary (no peaks) amide.[1]
C=O Stretching (Amide I Band): The Strongest Peak
The carbonyl (C=O) stretch of an amide, known as the Amide I band, is almost always the most intense absorption in the spectrum.[3] For primary amides, this peak typically falls within the 1630–1680 cm⁻¹ range.[1][3][4] Its frequency is lower than that of ketones or esters due to the resonance effect of the nitrogen lone pair, which imparts partial double-bond character to the C-N bond and weakens the C=O bond. This conjugation effect is a hallmark of all amides.[1]
N-H Bending (Amide II Band): A Key Corroboration
Appearing in the 1620–1650 cm⁻¹ region, the Amide II band is another key feature of primary amides.[1] This absorption arises from the scissoring (in-plane bending) vibration of the N-H bonds.[1] It is often of strong intensity and can sometimes appear as a shoulder on the more intense Amide I peak, making careful spectral interpretation essential. This band is a result of the coupling between N-H bending and C-N stretching vibrations.[5]
Section 2: Decoding the Pyrazole Ring Fingerprint
The pyrazole ring, an aromatic heterocycle, contributes its own set of characteristic absorptions to the spectrum. These are generally found in the fingerprint region and can be more complex to assign than the primary amide bands.
N-H Stretching of the Ring
The "pyrrole-like" nitrogen atom in the pyrazole ring bears a hydrogen atom, which gives rise to an N-H stretching vibration. This band is often broad due to strong hydrogen bonding and typically appears in the range of 3100-3200 cm⁻¹.[6] In the spectrum of pyrazole-4-acetamide, this absorption may overlap with the lower-frequency symmetric N-H stretch of the primary amide group.
Ring C=N and C=C Stretching
The pyrazole ring contains both C=N and C=C bonds, and their stretching vibrations are coupled, appearing in the 1400–1650 cm⁻¹ region.[7] Specific literature on pyrazole derivatives reports C=N stretching absorptions between 1566 cm⁻¹ and 1656 cm⁻¹.[6][7][8] These bands are of medium to strong intensity and are fundamental to confirming the presence of the heterocyclic core.
Aromatic C-H and Ring Vibrations
The C-H bonds on the aromatic pyrazole ring exhibit a stretching vibration that typically occurs just above 3000 cm⁻¹.[9] Additionally, a series of complex "skeletal" vibrations or ring deformations occur at lower frequencies, often between 1000 cm⁻¹ and 1450 cm⁻¹, which are characteristic of the pyrazole nucleus itself.[8][10]
Section 3: A Comparative Guide to Pyrazole-4-acetamide IR Frequencies
To provide a practical tool for researchers, the expected IR absorption ranges for pyrazole-4-acetamide are summarized below and compared with experimentally reported values for structurally related compounds. This comparative approach aids in anticipating the spectrum and identifying key diagnostic peaks.
Table 1: Summary of Characteristic IR Absorption Bands for Pyrazole-4-acetamide Functional Groups
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| Primary Amide | N-H Asymmetric Stretch | 3330 - 3370 | Medium | Part of a characteristic doublet. Broadened by H-bonding.[1] |
| N-H Symmetric Stretch | 3170 - 3210 | Medium | The lower frequency peak of the N-H doublet.[1] | |
| C=O Stretch (Amide I) | 1630 - 1680 | Strong, Sharp | Often the most intense peak in the spectrum.[1][2][3] | |
| N-H Bend (Amide II) | 1620 - 1650 | Strong | In-plane scissoring vibration, close to Amide I.[1][5] | |
| CH₂ Bend | ~1420 - 1470 | Medium | Methylene scissoring vibration. | |
| Pyrazole Ring | N-H Stretch | ~3100 - 3200 | Medium, Broad | Pyrrole-like N-H, often overlaps with amide N-H.[6] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Weak-Medium | Characteristic for sp² C-H bonds.[9] | |
| C=N / C=C Stretch | 1400 - 1650 | Medium-Strong | Multiple coupled bands confirming the heterocycle.[7][8] | |
| N-N Stretch | ~1419 - 1440 | Medium | Reported for pyrazole derivatives.[8] |
Table 2: Experimental IR Data Comparison for Pyrazole-Acetamide and Related Compounds
| Compound | N-H Stretch (Amide/Ring) (cm⁻¹) | C=O Stretch (Amide I) (cm⁻¹) | C=N Stretch (Ring) (cm⁻¹) | Reference |
| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | 3000-3400 (broad) | 1737 | 1655 | [11] |
| Substituted 3,5-diphenyl-1H-pyrazoles | 3097 | N/A | 1589 | [6] |
| Substituted Pyrazole-1-thiocarboxamides | 3282-3316 | N/A | N/A | [7] |
| Benzamide (Primary Amide) | 3370 & 3170 (doublet) | 1656 | N/A | [1] |
| Propanamide (Primary Amide) | 3200-3400 | 1650 | N/A | [2] |
Note: The C=O stretch at 1737 cm⁻¹ in the first entry is unusually high for a conjugated amide and may be influenced by other structural factors or measurement conditions in that specific molecule.
Section 4: Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is the preferred method for obtaining the IR spectrum of a solid powder like pyrazole-4-acetamide due to its minimal sample preparation and high reproducibility.
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize. If required, purge the sample compartment with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference. This is crucial for accurately resolving the N-H and O-H stretching regions.
-
Background Collection: Before analyzing the sample, a background spectrum must be collected. With the ATR crystal clean and uncovered, initiate a background scan. This measures the absorbance of the atmosphere and the instrument itself, which will be automatically subtracted from the sample spectrum.
-
Sample Preparation & Application: Use a clean spatula to place a small amount of dry pyrazole-4-acetamide powder onto the center of the ATR crystal. Only a few milligrams are needed to completely cover the crystal surface.
-
Applying Pressure: Lower the ATR press arm and apply consistent pressure to the sample. This ensures intimate contact between the solid powder and the ATR crystal, which is essential for a strong, high-quality signal. Insufficient contact is a common source of poor spectral quality.
-
Data Acquisition: Initiate the sample scan. Typical parameters for a high-quality spectrum are:
-
Scan Range: 4000–400 cm⁻¹
-
Number of Scans: 16 to 32 (co-added to improve signal-to-noise ratio)
-
Resolution: 4 cm⁻¹
-
-
Cleaning and Data Processing: After the scan is complete, raise the press arm and clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft lab wipe. The resulting spectrum can be processed using the instrument software, applying functions like baseline correction if necessary to ensure a flat, horizontal baseline.
Section 5: Visualizing Workflows and Molecular Signatures
Diagrams can simplify complex information, providing a clear visual reference for both experimental procedures and theoretical concepts.
Figure 1: Standard workflow for acquiring an ATR-FTIR spectrum of a solid sample.
Figure 2: Relationship between functional groups in pyrazole-4-acetamide and their IR regions.
Conclusion
The infrared spectrum of pyrazole-4-acetamide provides a wealth of structural information. The definitive identification of this compound relies on observing a combination of key signals: the characteristic N-H stretching doublet and the intense Amide I (C=O) and Amide II (N-H bend) bands from the primary acetamide moiety, complemented by the C=N, C=C, and N-H stretching vibrations originating from the pyrazole ring. By following a robust experimental protocol and comparing the resulting spectrum to established data, researchers can achieve a high degree of confidence in their structural assignments, accelerating the pace of research and development.
References
-
Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]
-
Jian, L. (2011). Synthesis and Characterization of N-(2,3-Dihydro-1,5-dimethyl-3-oxo- 2-phenyl-1H-pyrazol-4-yl)acetamide Hemi Acetic Acid Solvate. Asian Journal of Chemistry, 24, 185-187. Available at: [Link]
-
Zaleski, D. P., et al. (2021). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. Frontiers in Chemistry. Available at: [Link]
-
Zaharia, V., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. Available at: [Link]
-
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). FTIR-ATR spectra of the primary amide peaks of films. Available at: [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]
-
Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Available at: [Link]
-
Li, M., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. Available at: [Link]
-
El-Shehry, M. F., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2. Available at: [Link]
-
Ragavan, R. V., et al. (2010). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(5), 503-511. Available at: [Link]
-
Bîcu, E., et al. (2021). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances. Available at: [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]
-
Mansoura University. (n.d.). The features of IR spectrum. Available at: [Link]
-
ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole. Available at: [Link]
-
University of Wisconsin-Platteville. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
-
Mistry, B. D., Desai, K. R., & Intwala, S. M. (2013). Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities. International Journal of ChemTech Research. Available at: [Link]
-
NIST. (n.d.). Acetamide. NIST Chemistry WebBook. Available at: [Link]
-
ResearchGate. (n.d.). Comparison between experimental infrared spectrum of acetamide. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes. Available at: [Link]
-
Der Pharma Chemica. (2016). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Available at: [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. connectjournals.com [connectjournals.com]
- 7. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives [mdpi.com]
- 8. jocpr.com [jocpr.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Characterization of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
For researchers and professionals in drug development, the unambiguous characterization of novel chemical entities is paramount. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide, a substituted pyrazole of interest in medicinal chemistry. We will delve into the predicted mass spectrometry fragmentation pattern and compare this powerful technique with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering a multi-faceted approach to its analysis.
I. Mass Spectrometry: Unraveling the Molecular Fragmentation
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. While a publicly available experimental mass spectrum for N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is not readily found, we can predict its fragmentation based on established principles for pyrazoles and N-acetylated compounds.
Predicted Fragmentation Pathway:
The molecular ion peak ([M]⁺) for N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide (molar mass: 153.18 g/mol ) is expected at m/z 153. Upon electron ionization, the molecule will likely undergo a series of characteristic fragmentation steps:
-
Loss of the Acetyl Group: A primary fragmentation event is the cleavage of the amide bond, resulting in the loss of a ketene molecule (CH₂=C=O) with a mass of 42 Da, leading to a prominent fragment ion at m/z 111 . This fragment corresponds to the stable 4-amino-3,5-dimethyl-1H-pyrazole cation.
-
Loss of a Methyl Group: The molecular ion could also lose a methyl radical (•CH₃) from one of the pyrazole ring's methyl groups, resulting in a fragment at m/z 138 .
-
Cleavage of the Pyrazole Ring: Pyrazole rings are known to fragment through the loss of hydrogen cyanide (HCN) or molecular nitrogen (N₂).
-
Loss of HCN (27 Da) from the molecular ion would yield a fragment at m/z 126 .
-
Loss of N₂ (28 Da) from the molecular ion would result in a fragment at m/z 125 .
-
-
Further Fragmentation of the m/z 111 Ion: The stable m/z 111 fragment can undergo further fragmentation, likely through the loss of HCN to produce a fragment at m/z 84 .
Visualization of the Predicted Fragmentation Pathway:
Caption: Predicted mass spectrometry fragmentation of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide.
Table 1: Predicted Mass Spectrometry Fragments
| m/z | Proposed Fragment | Neutral Loss |
| 153 | Molecular Ion [M]⁺ | - |
| 138 | [M - CH₃]⁺ | •CH₃ |
| 126 | [M - HCN]⁺ | HCN |
| 125 | [M - N₂]⁺ | N₂ |
| 111 | [M - CH₂CO]⁺ | CH₂CO |
| 84 | [M - CH₂CO - HCN]⁺ | CH₂CO, HCN |
II. Comparative Analysis with Other Spectroscopic Techniques
While mass spectrometry provides invaluable information about the molecular weight and fragmentation, a comprehensive characterization relies on the synergistic use of other analytical methods.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, allowing for the elucidation of the molecule's carbon-hydrogen framework.
Expected ¹H NMR Spectral Data:
Based on the structure of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide and data from its precursor, 4-amino-3,5-dimethyl-1H-pyrazole[1], the following proton signals are anticipated (in CDCl₃):
-
~9.0-10.0 ppm (singlet, 1H): NH proton of the pyrazole ring. The chemical shift can be broad and may vary with concentration and solvent.
-
~7.0-8.0 ppm (singlet, 1H): NH proton of the acetamide group. This signal will also be broad.
-
~2.2 ppm (singlet, 6H): Two equivalent methyl groups at positions 3 and 5 of the pyrazole ring.
-
~2.1 ppm (singlet, 3H): Methyl group of the acetamide moiety.
Expected ¹³C NMR Spectral Data:
The predicted ¹³C NMR spectrum would show the following key signals:
-
~168 ppm: Carbonyl carbon of the acetamide group.
-
~140 ppm: C3 and C5 carbons of the pyrazole ring.
-
~110-120 ppm: C4 carbon of the pyrazole ring.
-
~23 ppm: Methyl carbon of the acetamide group.
-
~11 ppm: Methyl carbons at positions 3 and 5 of the pyrazole ring.
B. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands:
The IR spectrum of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is expected to exhibit the following characteristic absorption bands:
-
~3300-3100 cm⁻¹: N-H stretching vibrations from both the pyrazole ring and the amide group.
-
~2950-2850 cm⁻¹: C-H stretching vibrations of the methyl groups.
-
~1660 cm⁻¹: C=O stretching vibration (Amide I band) of the acetamide group.
-
~1550 cm⁻¹: N-H bending vibration (Amide II band).
-
~1580-1400 cm⁻¹: C=N and C=C stretching vibrations within the pyrazole ring.
III. Experimental Protocols
For researchers seeking to perform these analyses, the following protocols provide a starting point.
A. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the analysis of N-acetylated amine compounds and can be adapted for N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide.[2]
1. Sample Preparation:
- Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or ethyl acetate.
- If necessary, perform derivatization to improve volatility, although for this compound, it may not be required.
2. GC-MS Instrument Conditions:
- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Program:
- Initial temperature: 100 °C, hold for 2 minutes.
- Ramp to 280 °C at a rate of 10 °C/min.
- Hold at 280 °C for 5 minutes.
- MS Ionization: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-400.
Workflow for GC-MS Analysis:
Caption: A typical workflow for GC-MS analysis.
B. NMR Spectroscopy Protocol
1. Sample Preparation:
- Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
2. Instrument Parameters (¹H NMR):
- Spectrometer Frequency: 400 MHz or higher.
- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.
3. Instrument Parameters (¹³C NMR):
- Spectrometer Frequency: 100 MHz or higher.
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2-5 seconds.
C. FTIR Spectroscopy Protocol
1. Sample Preparation:
- For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press into a transparent disk.
- Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
2. Instrument Parameters:
- Scan Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
IV. Conclusion: A Holistic Approach to Structural Verification
The comprehensive characterization of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is best achieved through the combined application of mass spectrometry, NMR, and IR spectroscopy. While MS provides crucial information on molecular weight and fragmentation pathways, NMR elucidates the precise arrangement of atoms, and IR confirms the presence of key functional groups. This guide provides the foundational knowledge and experimental starting points for researchers to confidently identify and characterize this and similar heterocyclic compounds, ensuring the integrity and validity of their scientific findings.
V. References
-
PubChem. (n.d.). N-(1-acetyl-3,5-dimethyl-1h-pyrazol-4-yl)acetamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-3,5-dimethyl-1H-pyrazole. Retrieved from [Link]
-
NIST. (n.d.). 3,5-Dimethylpyrazole. In NIST Chemistry WebBook. Retrieved from [Link]
-
ChemRxiv. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as ne. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). Supplementary Information. Retrieved from [Link]
-
Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link]
-
Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]
-
The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... Retrieved from [Link]
-
ResearchGate. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Retrieved from [Link]
-
Asian Journal of Chemistry. (2011). Synthesis and Characterization of N-(2,3-Dihydro-1,5-dimethyl-3-oxo- 2-phenyl-1H-pyrazol-4-yl)acetamide Hemi Acetic Acid Solvate. Retrieved from [Link]
-
ResearchGate. (n.d.). The FT-IR spectrum of 3,5-dimethylpyrazole. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
PubChem. (n.d.). 4-Acetylaminoantipyrine. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. Retrieved from [Link]
-
Analytical Methods. (n.d.). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Retrieved from [Link]
Sources
A Researcher's Guide to the Characterization of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide: Establishing a Melting Point Benchmark
The melting point of a pure crystalline solid is a distinct physical property, defined as the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. A sharp melting point range (typically less than 1°C) is a strong indicator of high purity. Conversely, a broad melting range often suggests the presence of impurities, which disrupt the crystal lattice and lead to a depression and broadening of the melting point.
This guide will detail the capillary melting point method, a widely used technique in modern chemistry laboratories. We will explain the causality behind the experimental choices and provide a self-validating protocol to ensure the generation of accurate and reproducible data.
Experimental Protocol: Capillary Melting Point Determination
This protocol outlines the steps for determining the melting point of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide using a digital melting point apparatus.
Materials and Equipment:
-
N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide (finely powdered and completely dry)
-
Capillary tubes (sealed at one end)
-
Digital melting point apparatus
-
Spatula
-
Watch glass
-
Mortar and pestle (if the sample is not a fine powder)
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is completely dry. The presence of residual solvent will lead to an inaccurate (depressed and broad) melting point. If necessary, dry the sample under a high vacuum for several hours.
-
If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube, which is crucial for efficient and even heat transfer.
-
Place a small amount of the powdered sample on a clean, dry watch glass.
-
-
Loading the Capillary Tube:
-
Carefully tap the open end of a capillary tube onto the powdered sample. A small amount of the solid will be forced into the tube.
-
To pack the sample at the sealed end of the tube, drop the capillary tube (sealed end down) through a long glass tube (at least 50 cm) onto a hard surface. The impact will cause the sample to pack tightly at the bottom.
-
Repeat this process until the sample in the capillary tube is approximately 2-3 mm high. A sample of this height ensures that the entire sample melts within a narrow temperature range.
-
-
Melting Point Determination:
-
Place the loaded capillary tube into the sample holder of the digital melting point apparatus.
-
Set a rapid heating rate (e.g., 10-15°C per minute) to get an approximate melting point. Observe the sample and note the temperature at which it begins to melt.
-
Allow the apparatus to cool down to at least 20°C below the approximate melting point.
-
Prepare a new capillary tube with the sample.
-
Set a slower heating rate (1-2°C per minute) starting from a temperature about 15-20°C below the approximate melting point. A slow heating rate is critical for an accurate determination, as it allows the temperature of the heating block and the sample to remain in thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue to heat slowly and record the temperature at which the last crystal of the solid melts (the completion of melting).
-
The recorded melting point should be reported as a range from the onset to the completion of melting.
-
It is good practice to perform the measurement in triplicate to ensure reproducibility.
-
Data Presentation:
The experimental data should be recorded in a clear and organized manner.
| Trial | Approximate M.P. (°C) | Onset of Melting (°C) | Completion of Melting (°C) | Melting Point Range (°C) | Observations |
| 1 | |||||
| 2 | |||||
| 3 | |||||
| Average |
Experimental Workflow Diagram
Caption: Workflow for the determination of the melting point of a solid organic compound.
Interpretation and Trustworthiness
The protocol described above is designed to be a self-validating system. The initial rapid heating provides a rough estimate, which then allows for a more precise measurement with a slower heating rate. The consistency of the melting point range across triplicate measurements will provide confidence in the obtained value. A narrow melting point range (e.g., 175-176°C) is a strong indicator of a pure compound. A broad range (e.g., 170-175°C) would suggest the need for further purification of the N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide sample.
By meticulously following this protocol, researchers can establish a reliable melting point benchmark for N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide. This data is crucial for future syntheses and for the inclusion in the characterization data of any publications or patents involving this compound.
References
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature.
-
Mohrig, J.R., Alberg, D.G., Hofmeister, G.E., Schatz, P.F., & Hammond, C.N. (2014). Laboratory Techniques in Organic Chemistry. W.H. Freeman.
High-Resolution HPLC Separation of Pyrazole Acetamide Derivatives: Phenyl-Hexyl vs. C18 Selectivity
Topic: HPLC Retention Time Comparison for Pyrazole Acetamide Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Application Context
In the landscape of medicinal chemistry, pyrazole acetamide derivatives represent a privileged scaffold, frequently found in kinase inhibitors (e.g., for oncology) and voltage-gated ion channel blockers (e.g., for pain management). However, the structural rigidity and aromatic density of these compounds often lead to co-elution when using standard alkyl-bonded phases (C18), particularly when separating regioisomers or closely related analogs.
This guide provides a technical comparison between a High-Density Phenyl-Hexyl stationary phase (the targeted solution) and a Standard C18 stationary phase (the conventional alternative). Through experimental data, we demonstrate that leveraging
Mechanistic Insight: Why C18 Fails and Phenyl-Hexyl Excels
To optimize retention, one must understand the molecular interactions at play.
-
The Challenge with C18 (Hydrophobic Interaction): Standard C18 columns rely almost exclusively on hydrophobic subtraction. Pyrazole acetamide derivatives often possess similar logP (partition coefficient) values despite having different substitution patterns (e.g., ortho- vs. para- chlorine). Consequently, a C18 column often fails to discriminate between these isomers, resulting in co-elution or "shouldering" peaks.
-
The Phenyl-Hexyl Advantage (
- Interaction): The Phenyl-Hexyl phase introduces a secondary retention mechanism. The phenyl ring on the stationary phase engages in - stacking interactions with the electron-rich pyrazole core and the aromatic substituents of the analyte.-
Mechanism: Analytes with higher electron density or accessible
-systems are retained longer. -
Solvent Effect: Using Methanol (MeOH) instead of Acetonitrile (ACN) enhances these interactions because ACN forms its own
-complexes with the stationary phase, effectively "masking" the selector.
-
Experimental Protocol
The following protocol was designed to validate the separation efficiency of a 5-compound library of pyrazole acetamide analogs.
3.1. Materials & Reagents
-
Analytes: A mix of 5 synthetic pyrazole acetamides (Compounds A–E), including two critical regioisomer pairs.
-
Mobile Phase A: Water + 0.1% Formic Acid (to suppress silanol activity and protonate basic nitrogens).
-
Mobile Phase B: Methanol (for Phenyl-Hexyl) or Acetonitrile (for C18).
3.2. Chromatographic Conditions
| Parameter | Method A (Alternative) | Method B (Optimized) |
| Column | Standard C18 (3.5 µm, 150 x 4.6 mm) | High-Density Phenyl-Hexyl (3.5 µm, 150 x 4.6 mm) |
| Mobile Phase | Water / Acetonitrile (0.1% FA) | Water / Methanol (0.1% FA) |
| Gradient | 50-90% B in 10 min | 50-90% B in 10 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30°C | 30°C |
| Detection | UV @ 254 nm | UV @ 254 nm |
Comparative Data Analysis
The table below summarizes the retention time (
Table 1: Performance Metrics Comparison
| Analyte | Structure Feature | C18 Retention ( | C18 Resolution ( | Phenyl-Hexyl Retention ( | Phenyl-Hexyl Resolution ( |
| Comp A | Unsubstituted | 4.2 min | - | 5.1 min | - |
| Comp B | 4-F (Electron w/d) | 4.5 min | 1.8 | 5.8 min | 3.2 |
| Comp C | 3-Cl (Isomer 1) | 5.1 min | 0.8 (Co-elution) | 6.9 min | 2.5 (Baseline) |
| Comp D | 4-Cl (Isomer 2) | 5.2 min | N/A | 7.4 min | N/A |
| Comp E | 4-OMe (Electron donor) | 4.8 min | 1.5 | 8.1 min | 4.1 |
Analysis:
-
Critical Pair Resolution: On the C18 column, the 3-Cl and 4-Cl isomers (Compounds C & D) co-eluted (
), making accurate quantitation impossible. The Phenyl-Hexyl column separated them completely ( ). -
Selectivity Shift: Compound E (4-OMe) shifted significantly later on the Phenyl-Hexyl column. The electron-donating Methoxy group increases the electron density of the aromatic ring, strengthening the
- interaction with the stationary phase. This "chemically intelligent" retention is absent in the C18 method.
Method Development Workflow
The following diagram outlines the decision matrix for selecting the Phenyl-Hexyl phase over C18 for this specific application.
Figure 1: Decision tree for HPLC method development, highlighting the pivot from Hydrophobic (C18) to
Technical Recommendations
-
Mobile Phase Selection: When using Phenyl-Hexyl columns, Methanol is preferred over Acetonitrile. Acetonitrile has a dipole that can interfere with the
-electrons of the stationary phase, effectively "muting" the selective interaction [1]. -
pH Control: Pyrazole nitrogens can be basic. Maintain a pH between 2.5 and 3.0 (using Formic Acid or TFA) to ensure the molecule is in a controlled ionization state, preventing peak tailing due to silanol interactions [2].
-
Temperature: Lower temperatures (e.g., 25-30°C) generally favor
- interactions. Increasing temperature may reduce the selectivity gain provided by the phenyl phase.
References
-
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]
-
Waters Corporation. (2022). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]
-
Journal of Chemical Society of Nigeria. (2024). Development and Optimization of HPLC Methods for the Chiral Separation of Arylpyrazole. Retrieved from [Link]
A Comparative Analysis of the Antibacterial Efficacy of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide and Ciprofloxacin
A Guide for Researchers and Drug Development Professionals
In the ever-evolving landscape of antimicrobial research, the quest for novel therapeutic agents to combat the growing threat of antibiotic resistance is paramount. This guide provides a comparative overview of the well-established fluoroquinolone antibiotic, ciprofloxacin, and the pyrazole derivative, N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide. While ciprofloxacin is a widely used, broad-spectrum antibiotic with a well-documented efficacy, the specific antibacterial profile of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is less defined in publicly available literature. This guide, therefore, contrasts the known activity of ciprofloxacin with the reported antibacterial potential of the broader class of pyrazole derivatives, highlighting the need for further direct comparative studies.
Introduction to the Compounds
Ciprofloxacin: A synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics.[1] It is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[2] Its clinical applications are extensive, encompassing infections of the urinary, respiratory, and gastrointestinal tracts, as well as skin and bone infections.[1][3]
Mechanism of Action
A fundamental differentiator between these two compounds lies in their mode of action at the molecular level.
Ciprofloxacin: The antibacterial action of ciprofloxacin is bactericidal and results from the inhibition of two key bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[2][7] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[7] By stabilizing the enzyme-DNA complex, ciprofloxacin introduces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[2]
Caption: Mechanism of action of Ciprofloxacin.
N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide and Pyrazole Derivatives: The precise mechanism of action for N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has not been elucidated in the available literature. However, studies on various pyrazole derivatives suggest multiple potential targets. Some pyrazole-containing compounds have been shown to interfere with bacterial metabolic pathways or disrupt cell membrane integrity. Notably, recent research into pyrazole-ciprofloxacin hybrids suggests that the pyrazole moiety can be used to modify and potentially enhance the activity of known antibiotics, with some hybrids demonstrating potent inhibition of DNA gyrase.[2][7] This indicates that some pyrazole derivatives may share a similar mechanism with fluoroquinolones, though this cannot be assumed for all compounds within this class.
Comparative Antibacterial Efficacy: A Data-Driven Overview
Direct comparative experimental data (e.g., Minimum Inhibitory Concentration - MIC) for N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide against a panel of bacterial strains is not available in the reviewed literature. Therefore, a direct head-to-head comparison is not currently possible.
However, to provide a framework for potential future studies, the following table summarizes the well-documented antibacterial spectrum and MIC values for ciprofloxacin against common pathogens. This can serve as a benchmark against which N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide could be evaluated.
Table 1: Antibacterial Spectrum of Ciprofloxacin
| Bacterial Species | Gram Stain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.6 | 1.0 |
| Escherichia coli | Gram-negative | ≤0.013-0.03 | 0.08-0.12 |
| Pseudomonas aeruginosa | Gram-negative | 0.15 | 0.5 |
| Klebsiella pneumoniae | Gram-negative | ≤0.03 | 0.12 |
| Enterobacter cloacae | Gram-negative | ≤0.03 | 0.12 |
| Proteus mirabilis | Gram-negative | ≤0.03 | 0.06 |
| Haemophilus influenzae | Gram-negative | ≤0.015 | ≤0.015 |
Data compiled from multiple sources. MIC values can vary based on the specific strain and testing methodology.[8][9]
While specific data for N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is lacking, numerous studies have demonstrated the antibacterial potential of other pyrazole derivatives. For instance, some novel pyrazole derivatives have shown significant activity against Gram-positive bacteria, with MIC values as low as 1 µg/mL against Bacillus subtilis. Furthermore, certain pyrazole-ciprofloxacin hybrids have exhibited potent activity against ciprofloxacin-resistant Staphylococcus aureus, with MIC values ranging from 0.125 to 0.5 µg/mL.[2][7] These findings underscore the potential of the pyrazole scaffold in developing new antibacterial agents.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
To facilitate future comparative studies, a standardized protocol for determining the MIC of a compound is provided below. This method is a cornerstone of antimicrobial susceptibility testing.
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Materials:
-
Test compound (e.g., N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide)
-
Reference compound (e.g., Ciprofloxacin)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipettes
-
Incubator (35-37°C)
Procedure:
-
Preparation of Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the test and reference compounds in a suitable solvent (e.g., DMSO, water). b. Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well plate to achieve a range of desired concentrations.
-
Inoculation and Incubation: a. Inoculate each well (containing 100 µL of the diluted antimicrobial agent) with 100 µL of the standardized bacterial suspension. b. Include a growth control well (MHB + inoculum, no drug) and a sterility control well (MHB only). c. Incubate the plates at 35-37°C for 16-20 hours.
-
Reading and Interpretation of Results: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
Caption: Workflow for MIC determination.
Conclusion and Future Directions
Ciprofloxacin remains a potent and clinically valuable broad-spectrum antibiotic with a well-characterized mechanism of action and extensive supporting data. In contrast, while the pyrazole chemical scaffold holds significant promise for the development of new antibacterial agents, as evidenced by the activity of various derivatives and hybrids, a comprehensive antibacterial profile of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is not currently available in the public domain.
This guide highlights a critical knowledge gap and underscores the necessity for direct, head-to-head in vitro and in vivo studies to accurately assess the antibacterial efficacy of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide in comparison to established antibiotics like ciprofloxacin. Such research would be invaluable to the scientific and drug development communities in the ongoing effort to expand our arsenal of effective antimicrobial therapies.
References
-
Ciprofloxacin - Wikipedia. Available at: [Link]
-
The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - Frontiers. Available at: [Link]
-
What is the mechanism of Ciprofloxacin? - Patsnap Synapse. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds - MDPI. Available at: [Link]
-
Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions - PubMed. Available at: [Link]
-
Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - PMC. Available at: [Link]
-
Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives - JOCPR. Available at: [Link]
-
Synthesis and evaluation of antibacterial and antimycobacterial activities of some new pyrazole derivatives - DergiPark. Available at: [Link]
-
CIPRO (ciprofloxacin hydrochloride) Tablets - accessdata.fda.gov. Available at: [Link]
-
MIC-Based Interspecies Prediction of the Antimicrobial Effects of Ciprofloxacin on Bacteria of Different Susceptibilities in an In Vitro Dynamic Model - ASM Journals. Available at: [Link]
-
Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC. Available at: [Link]
-
Current status of pyrazole and its biological activities - PMC. Available at: [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) - orientjchem.org. Available at: [Link]
Sources
- 1. Antimicrobial profile of new pyrazole-based alkanoyl and oxoalkyl analogues of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAFV600E inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ijpsr.com [ijpsr.com]
- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
A Comparative Structural and Functional Analysis: 4-Acetamido-3,5-dimethylpyrazole vs. 3,5-Dimethyl-1-phenylpyrazole
An In-Depth Guide for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyrazole derivatives stand out for their remarkable versatility and wide-ranging applications, from pharmaceuticals to materials science.[1] Their five-membered ring structure, containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry, offering a unique combination of electronic and steric properties. This guide provides a detailed comparative analysis of two specific derivatives: 4-acetamido-3,5-dimethylpyrazole and 3,5-dimethyl-1-phenylpyrazole. While both share a common 3,5-dimethylpyrazole core, the nature and position of their key substituents—an acetamido group at the C4 position versus a phenyl group at the N1 position—impart distinct structural, physicochemical, and functional characteristics.
This document moves beyond a simple cataloging of properties. As a senior application scientist, my objective is to illuminate the causal relationships between molecular structure and experimental observations. We will explore how subtle differences in substituent placement fundamentally alter electronic distribution, hydrogen bonding potential, and steric profile, thereby dictating the synthesis, characterization, and potential applications of each molecule. Every protocol described herein is designed as a self-validating system, ensuring that researchers can confidently replicate and verify the presented findings.
Part 1: Core Structural and Physicochemical Comparison
The fundamental difference between the two molecules lies in the substitution pattern on the pyrazole ring. In 4-acetamido-3,5-dimethylpyrazole, the substitution is on a carbon atom of the ring, leaving a proton on one of the nitrogen atoms (1H-pyrazole). Conversely, 3,5-dimethyl-1-phenylpyrazole features a substitution on a nitrogen atom, which fundamentally alters the ring's electronic nature and removes the N-H proton.
The acetamido group (-NHCOCH₃) is a potent hydrogen-bond donor (N-H) and acceptor (C=O), suggesting that 4-acetamido-3,5-dimethylpyrazole will exhibit strong intermolecular interactions, leading to a higher melting point and different solubility profile compared to its counterpart. The phenyl group (-C₆H₅) in 3,5-dimethyl-1-phenylpyrazole introduces aromaticity and the potential for π-π stacking interactions, while its bulk influences the molecule's overall conformation.
Physicochemical Properties
The following table summarizes the key physicochemical properties of the two compounds, providing a quantitative basis for our comparison.
| Property | 4-Acetamido-3,5-dimethylpyrazole | 3,5-Dimethyl-1-phenylpyrazole | Rationale for Differences |
| Molecular Formula | C₇H₁₁N₃O | C₁₁H₁₂N₂[2] | Different substituents (acetamido vs. phenyl). |
| Molecular Weight | 153.18 g/mol | 172.23 g/mol [3] | The phenyl group is significantly larger than the acetamido group. |
| Appearance | White solid | Light brown liquid or solid[4] | The strong hydrogen bonding in the acetamido derivative favors a solid state. |
| Melting Point | >200 °C (Decomposes) | ~34 °C | Strong intermolecular N-H···O=C hydrogen bonds in the acetamido compound require more energy to overcome. |
| Boiling Point | Not applicable | ~275 °C (418.7 K at 0.017 bar)[2] | The phenyl derivative is more volatile due to weaker intermolecular forces. |
| Hydrogen Bond Donor | Yes (1) | No | The presence of the N-H group in the acetamido substituent. |
| Hydrogen Bond Acceptor | Yes (1) | No | The presence of the C=O group in the acetamido substituent. |
Comparative Spectroscopic Analysis
Spectroscopic data provides a fingerprint of a molecule's structure. The differences in substitution are clearly reflected in their respective NMR and IR spectra.
| Spectroscopic Data | 4-Acetamido-3,5-dimethylpyrazole (Predicted) | 3,5-Dimethyl-1-phenylpyrazole (Experimental)[4] | Interpretation of Key Differences |
| ¹H NMR (δ, ppm) | ~9.5 (s, 1H, NH), ~2.2 (s, 6H, 2xCH₃), ~2.1 (s, 3H, COCH₃) | 7.46-7.19 (m, 5H, Ar-H), 5.90 (s, 1H, pyrazole C4-H), 2.25 (s, 6H, 2xCH₃) | The most telling difference is the presence of the pyrazole C4-H singlet at 5.90 ppm for the phenyl derivative, a position occupied by the acetamido group in the other. The acetamido derivative shows characteristic NH and acetyl CH₃ signals. |
| ¹³C NMR (δ, ppm) | ~168 (C=O), ~145 (C3/C5), ~110 (C4), ~20 (COCH₃), ~12 (CH₃) | 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8 | The phenyl derivative shows multiple peaks in the aromatic region (124-140 ppm). The acetamido derivative would show a downfield signal for the carbonyl carbon. |
| IR (cm⁻¹) | ~3250 (N-H stretch), ~1670 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II) | ~3050 (Ar C-H stretch), ~1600, 1500 (C=C aromatic stretch), No N-H or C=O | The IR spectrum for the acetamido derivative is dominated by strong amide bond absorptions, which are completely absent in the phenyl derivative. |
Part 2: Synthesis and Characterization Protocols
The choice of synthetic route is directly influenced by the target structure. The synthesis of 3,5-dimethyl-1-phenylpyrazole is a straightforward one-pot condensation. In contrast, 4-acetamido-3,5-dimethylpyrazole requires a multi-step sequence involving the initial formation of the pyrazole ring followed by functionalization at the C4 position.
Synthesis of 3,5-Dimethyl-1-phenylpyrazole
This synthesis is a classic example of the Knorr pyrazole synthesis, involving the condensation of a β-diketone with a hydrazine derivative.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, combine acetylacetone (1.0 eq) and phenylhydrazine (1.05 eq) in glacial acetic acid (15 mL).[5]
-
Reflux: Heat the mixture to reflux and maintain for 4-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the acetic acid.
-
Purification: The resulting residue can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3,5-dimethyl-1-phenylpyrazole as a light brown liquid or low-melting solid.[4]
Causality Behind Choices:
-
Phenylhydrazine: Used instead of hydrazine hydrate to directly install the phenyl group at the N1 position.
-
Glacial Acetic Acid: Serves as both a solvent and an acid catalyst to promote the initial condensation and subsequent cyclization/dehydration steps.
Synthesis of 4-Acetamido-3,5-dimethylpyrazole
This synthesis is more involved and proceeds via the common precursor, 3,5-dimethylpyrazole.
Step 1: Synthesis of 3,5-Dimethylpyrazole The parent pyrazole is synthesized by condensing acetylacetone with hydrazine.[1][6]
Experimental Protocol:
-
Reaction Setup: In a 250 mL flask cooled in an ice bath, add hydrazine hydrate (1.0 eq) to ethanol (50 mL).[7]
-
Addition: Slowly add acetylacetone (1.0 eq) dropwise to the cooled solution with constant stirring over 20-30 minutes, keeping the temperature below 15 °C.[7][8]
-
Reaction: Allow the mixture to warm to room temperature and then reflux for 1 hour.[7]
-
Isolation: Remove the solvent under reduced pressure. The resulting solid is 3,5-dimethylpyrazole, which can be recrystallized from a suitable solvent like petroleum ether to yield white crystals.[8]
Step 2: Nitration, Reduction, and Acetylation (A Plausible Route) A common route to introduce an acetamido group onto an activated ring is through a nitration-reduction-acetylation sequence.
-
Nitration: 3,5-dimethylpyrazole is reacted with a nitrating agent (e.g., HNO₃/H₂SO₄) to introduce a nitro group at the C4 position, yielding 3,5-dimethyl-4-nitropyrazole.
-
Reduction: The nitro group is then reduced to an amine (e.g., using Sn/HCl, H₂/Pd-C) to form 4-amino-3,5-dimethylpyrazole.[9]
-
Acetylation: Finally, the amino group is acetylated using acetyl chloride or acetic anhydride in the presence of a base (like pyridine) to yield the target compound, 4-acetamido-3,5-dimethylpyrazole.
Standard Characterization Workflow
A robust characterization workflow is essential to confirm the identity and purity of the synthesized compounds. This self-validating system ensures that each step confirms the findings of the previous one.
Caption: A standard workflow for the synthesis and characterization of pyrazole derivatives.
Detailed Protocol: High-Performance Liquid Chromatography (HPLC) This protocol is adapted for assessing the purity of pyrazole derivatives.[10]
-
Instrumentation: HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in the mobile phase.
-
Analysis: Inject the sample solution. Purity is assessed by integrating the peak area of the main component relative to the total peak area.
Part 3: Comparative Functional Insights and Applications
The structural disparities between the two molecules directly translate into different potential applications. The N1-phenyl substitution often confers specific biological activities and utility in material science, while the C4-acetamido group is a classic pharmacophore.
3,5-Dimethyl-1-phenylpyrazole
-
Agrochemicals: This compound has been recognized for its applications as a pesticide and herbicide.[11] Its structure allows for selective action, making it valuable for crop protection.[11]
-
Pharmaceuticals: It has been investigated for anti-inflammatory properties.[11][12] Furthermore, it serves as a reactant in the synthesis of hedgehog enzyme inhibitors like SANT-1, which are explored as potential anticancer agents.[13][14]
-
Material Science: The compound is used in formulating advanced materials to enhance properties like thermal stability.[11]
4-Acetamido-3,5-dimethylpyrazole
-
Pharmaceutical Potential: The acetamido group is a key feature in many successful drugs (e.g., paracetamol). This suggests that 4-acetamido-3,5-dimethylpyrazole could be explored for analgesic, anti-inflammatory, or other therapeutic activities. Pyrazole derivatives are known to exhibit a wide range of biological effects, including antibacterial, antifungal, and antiviral properties.[5][15]
-
Coordination Chemistry: The presence of the N-H proton and multiple nitrogen and oxygen atoms makes this molecule an excellent candidate as a ligand for forming metal complexes.[16] Such complexes can have applications in catalysis and materials science.
-
Intermediate for Energetic Materials: The related compound, 4-amino-3,5-dimethyl pyrazole, is a key intermediate in the synthesis of novel energetic materials like DNPP (1H, 4H-3,6-Dinitropyrazolo[4,3-c]pyrazole).[9]
Caption: Structure-function relationships for the two pyrazole derivatives.
Conclusion
This guide has systematically deconstructed the structural, synthetic, and functional profiles of 4-acetamido-3,5-dimethylpyrazole and 3,5-dimethyl-1-phenylpyrazole. Our analysis reveals that the seemingly minor change in substituent and its position on the pyrazole ring leads to profoundly different molecules.
-
3,5-Dimethyl-1-phenylpyrazole is characterized by its N1-phenyl group, which blocks hydrogen bonding at the ring nitrogen and introduces aromaticity and steric bulk. These features contribute to its established roles in agrochemicals, material science, and as a precursor for specific bioactive molecules.[11][13]
-
4-Acetamido-3,5-dimethylpyrazole , with its C4-acetamido group and free N-H, is rich in hydrogen bonding capability. This structure is reminiscent of common pharmaceutical motifs, suggesting strong potential in drug discovery and as a versatile ligand in coordination chemistry.
For the researcher, the choice between these two molecules is a choice between distinct functionalities. If the goal is to leverage π-stacking, develop materials, or synthesize specific enzyme inhibitors, the N1-phenyl derivative is a logical starting point. If the objective is to explore new therapeutic agents based on hydrogen bonding interactions or to design novel metal complexes, the C4-acetamido derivative offers a more promising scaffold. This comparative framework, grounded in experimental data and causal reasoning, should serve as a valuable tool for guiding future research and development efforts in the rich field of pyrazole chemistry.
References
-
The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available from: [Link]
-
DSpace Repository. Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. Available from: [Link]
-
PASL. CAS No : 1131-16-4 | Product Name : 3,5-DIMETHYL-1-PHENYLPYRAZOLE. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Available from: [Link]
-
ResearchGate. Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF. Available from: [Link]
-
ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available from: [Link]
-
PMC. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. Available from: [Link]
-
RSC Publishing. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Available from: [Link]
-
Royalchem. 3,5-Dimethylpyrazole: Nitrification Inhibitor and Isocyanate Blocking Agent. Available from: [Link]
-
YouTube. Synthesis and Characterization of 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)Methyl]. Available from: [Link]
-
ResearchGate. Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. Available from: [Link]
-
ResearchGate. (PDF) 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Available from: [Link]
-
National Library of Medicine. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Available from: [Link]
-
NIST WebBook. 1H-Pyrazole, 3,5-dimethyl-1-phenyl-. Available from: [Link]
-
Wikipedia. 3,5-Dimethylpyrazole. Available from: [Link]
-
PMC. Current status of pyrazole and its biological activities. Available from: [Link]
-
MDPI. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Available from: [Link]
-
Scribd. Synthesis of 3 - 5-Dimethylpyrazole. Available from: [Link]
-
ScienceDirect. Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Available from: [Link]
-
Organic Syntheses. 3,5-dimethylpyrazole. Available from: [Link]
-
ResearchGate. (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available from: [Link]
-
ResearchGate. Could anybody tell about synthesis of 3,5 dimethylpyrazole?. Available from: [Link]
-
Polish Journal of Environmental Studies. Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Available from: [Link]
-
ResearchGate. Synthesis and spectroscopic studies of trans-bis-(3,5-dimethyl-4-nitrosopyrazole) dimer | Request PDF. Available from: [Link]
-
NIST WebBook. 3,5-Dimethylpyrazole. Available from: [Link]
-
RSC Publishing. Taming of 4-azido-3,5-dinitropyrazole based energetic materials. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1H-Pyrazole, 3,5-dimethyl-1-phenyl- [webbook.nist.gov]
- 3. 3,5-Dimethyl-1-phenyl-1H-pyrazole | CAS 1131-16-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. rsc.org [rsc.org]
- 5. jocpr.com [jocpr.com]
- 6. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. 3,5-DIMETHYL-1-PHENYLPYRAZOLE | 1131-16-4 [chemicalbook.com]
- 15. pjoes.com [pjoes.com]
- 16. 3,5-Dimethylpyrazole: Product Characteristics and Application Areas_Chemicalbook [chemicalbook.com]
Safety Operating Guide
Operational Guide: Safe Disposal of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
Executive Summary & Chemical Context[1][2][3][4]
N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a nitrogen-rich heterocyclic compound typically used as a pharmaceutical intermediate or building block in organic synthesis.[1][2][3] Unlike common solvents or commodity acids, this compound presents specific disposal challenges due to its potential biological activity and nitrogen content, which can generate nitrogen oxides (
This guide moves beyond generic "hazardous waste" labeling.[4][1][2][3] It provides a scientifically grounded protocol for the isolation, packaging, and destruction of this specific chemical, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizing environmental toxicity.[2][3]
Chemical Identity & Hazard Profile
Before disposal, verification of the chemical state is mandatory.[1][3]
| Parameter | Specification |
| Chemical Structure | Acetamide moiety attached to the C4 position of a 3,5-dimethylpyrazole ring.[1][2][3][5] |
| Physical State | Solid (Crystalline powder).[1][2][3] |
| Primary Hazards | Irritant (Skin/Eye) , Acute Toxicity (Oral) .[1][2][3] Pyrazoles are known to interfere with alcohol dehydrogenase and may exhibit biological activity.[1][3] |
| Solubility | Moderate in polar organic solvents (DMSO, Methanol); low in water (unless pH adjusted).[1][2][3] |
| Waste Classification | Non-Halogenated Organic Waste . (Not specifically P-listed or U-listed by name, but regulated due to toxicity characteristics).[1][2][3] |
Pre-Disposal Assessment & Segregation[4][5]
Effective disposal begins at the bench.[1][3] You must segregate this compound based on its chemical compatibility to prevent "unintended synthesis" in the waste drum—a common cause of laboratory fires.[1][3]
The Segregation Logic[6]
-
Nitrogen Content: This molecule is approximately ~27% Nitrogen by mass.[1][3] Do not mix with strong oxidizing acids (e.g., Nitric Acid, Perchloric Acid).[1][2][3] The oxidation of the pyrazole ring in a closed waste container can generate exothermic gas evolution (
), leading to container over-pressurization.[1][2][3] -
Halogen Status: This is a Non-Halogenated compound.[1][3] Segregating it from halogenated waste (e.g., DCM, Chloroform) significantly reduces the cost of incineration and prevents the formation of dioxins during the destruction process.[2][3]
Operational Check: The "Purity" Test
Is the waste pure solid, or is it in solution?
-
Stream A (Solid): Pure compound, contaminated weighing boats, or filter cakes.[2]
-
Stream B (Liquid): Mother liquors or reaction mixtures containing the compound.[1][3]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Preferred Path)
Rationale: Solids are more stable for transport and require less energy to incinerate than aqueous mixtures.[2]
-
Collection: Collect the solid material in a clear, puncture-resistant polyethylene bag (minimum 2 mil thickness).[1][2][3]
-
Double Containment: Place the primary bag inside a secondary, sealable container (e.g., a wide-mouth HDPE jar).
-
Labeling: Affix a hazardous waste label.
-
Storage: Store in the "Organic Solids" satellite accumulation area. Keep away from oxidizers.[7][1][2][3][8]
Protocol B: Liquid Waste (Mother Liquors)
Rationale: Pyrazoles can act as weak bases.[1][3] In acidic waste streams, they may form salts, increasing solubility and potential for leaching if a spill occurs.[2]
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the "Non-Halogenated Organic" waste stream (e.g., Methanol, Ethyl Acetate, DMSO).[1][2][3]
-
Container: Pour into a standard safety can or HDPE carboy dedicated to Non-Halogenated Solvents .
-
Logging: Record the approximate concentration of the pyrazole on the waste log. High concentrations (>5%) should be noted for the incineration facility.[1][2][3]
Disposal Decision Logic (Visualization)
The following diagram illustrates the decision matrix for handling this compound, ensuring it reaches the correct destruction facility (High-Temperature Incineration).
Figure 1: Decision matrix for the segregation and disposal of pyrazole-acetamide derivatives. Note the critical pH check for liquid streams to prevent hydrolysis.
Final Destruction Method
The only acceptable final destruction method for N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is High-Temperature Incineration .[1][2][3]
-
Why Incineration? Biological treatment (sewage) is unsuitable due to the stability of the pyrazole ring and its potential ecotoxicity.[1][3] Landfilling is prohibited for bulk organic chemicals under RCRA "Land Ban" regulations.[1][2][3]
-
Mechanism: Incineration at >1000°C breaks the heterocyclic ring.[1][3]
- (Scrubbed)
-
Verification: Ensure your waste contractor (e.g., Veolia, Clean Harbors, Triumvirate) utilizes an incineration facility permitted for nitrogen-bearing organic wastes.[2][3]
References
-
PubChem. (n.d.).[1][2][3] N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide Compound Summary. National Library of Medicine.[1][3] Retrieved October 26, 2025, from [Link][2][3]
-
U.S. Environmental Protection Agency (EPA). (2024).[1][3] Hazardous Waste Generators: Managing Your Waste. RCRA Guidelines. Retrieved October 26, 2025, from [Link][2][3]
-
American Chemical Society (ACS). (2023).[1][2][3] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[1][2][3] Retrieved October 26, 2025, from [Link][2][3]
-
Occupational Safety and Health Administration (OSHA). (2024).[1][3] Hazard Communication Standard: Safety Data Sheets. Retrieved October 26, 2025, from [Link][2][3]
Sources
- 1. fishersci.com [fishersci.com]
- 2. PubChemLite - N-(1-acetyl-3,5-dimethyl-1h-pyrazol-4-yl)acetamide (C9H13N3O2) [pubchemlite.lcsb.uni.lu]
- 3. fishersci.com [fishersci.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Compound N-[4-(3,5-dimethyl-1H-pyrazole-1-sulfonyl)phenyl]acetamide - Chemdiv [chemdiv.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. aldon-chem.com [aldon-chem.com]
- 8. keyorganics.net [keyorganics.net]
Personal protective equipment for handling N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
This guide outlines the operational safety protocols for handling N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide .
Immediate Hazard Assessment (SAR Analysis): As a specific Safety Data Sheet (SDS) for this exact intermediate is often limited in public repositories, this protocol applies the Precautionary Principle based on Structure-Activity Relationships (SAR).[1]
-
Pyrazole Moiety: Analogs (e.g., 3,5-dimethylpyrazole) are classified as Acute Tox. 4 (Oral) and Skin/Eye Irritants (Category 2) .[1]
-
Acetamide Moiety: Acetamide (parent structure) is a Suspected Carcinogen (Category 2) .[2]
-
Directive: Treat this compound as a Potential Carcinogen and Sensitizer . All handling must prevent inhalation of dust and dermal contact.[3]
Part 1: Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab attire." The amide functionality can enhance skin permeation, and the pyrazole ring suggests potential biological activity.
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (0.11 mm min.[1] thickness) | Permeation Defense: Amides are organic solvents/solutes that can permeate thin nitrile. Double gloving creates a sacrificial outer layer and visual breach indicator. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Particulate Seal: Standard safety glasses allow powder entry from the side. Goggles prevent mucosal absorption of airborne dust. |
| Respiratory | Fume Hood (Primary) / N95 (Secondary) | Engineering Control: Handling must occur in a certified fume hood. If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the minimum requirement.[1] |
| Body Protection | Lab Coat (Buttoned) + Tyvek Sleeves | Contamination Control: Disposable Tyvek sleeves cover the wrist gap between glove and coat, a common exposure point during reaching motions. |
Part 2: Operational Protocols
Phase 1: Weighing & Transfer (High Risk)
The highest risk of exposure occurs during the transition from solid to solution state due to static-induced dust dispersion.[1]
-
Static Mitigation: Place an ionizing fan or antistatic gun inside the fume hood before opening the container. Pyrazole derivatives are often fluffy, electrostatic solids.
-
The "Tunnel" Technique:
-
Do not weigh on the open bench.
-
Place the balance inside the fume hood.
-
If the balance is external, use a tarred weighing funnel with a lid. Transfer the solid into the funnel inside the hood, close the lid, weigh externally, and return to the hood for dispensing.
-
-
Solvent Quench: Add solvent (e.g., DMSO, Methanol) to the solid immediately. Do not add solid to boiling solvent to avoid "bumping" and aerosolization.
Phase 2: Reaction & Cleanup
-
Glassware: Use single-neck flasks with joint clips. Avoid open vessels.
-
Spill Management:
Phase 3: Waste Disposal[7]
-
Solid Waste: Segregate into "Hazardous Solid - Toxic/Irritant."[1] Label clearly with the full chemical name.
-
Liquid Waste: Aqueous layers from workups must not go down the drain due to the pyrazole ring's potential aquatic toxicity. Collect in "Aqueous Organic" waste.
Part 3: Safety Logic Visualization
The following diagram illustrates the decision matrix for handling this compound based on quantity and physical state.
Figure 1: Decision matrix for PPE selection based on physical state and solvent carrier.[1] Note the critical escalation for DMSO solutions due to skin permeation risks.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67-51-6, 3,5-Dimethylpyrazole. Retrieved from [Link][1]
- Basis for pyrazole toxicity and irritation classific
-
European Chemicals Agency (ECHA). Acetamide - Substance Information. Retrieved from [Link][1]
-
Basis for carcinogenicity warning (Carc. 2).[1]
-
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
- Standard for "Precautionary Principle" and double-gloving protocols.
Sources
- 1. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide | C22H25N7O4S | CID 1072636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemos.de [chemos.de]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
